Serdemetan's anticancer activity involves multiple pathways, primarily through its antagonism of MDM2.
This compound inhibits MDM2 to activate p53 and destabilizes HIF1α.
This compound inhibits cell proliferation across a wide range of human cancer cell lines. The table below summarizes selected half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | p53 Status | IC₅₀ (μM) | Citation |
|---|---|---|---|---|
| OCI-AML3 | Acute Myeloid Leukemia | Information Missing | 0.24 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | Information Missing | 0.33 | [5] |
| NALM6 | Acute Lymphoblastic Leukemia | Information Missing | 0.32 | [5] |
| HCT116 p53-WT | Colorectal Carcinoma | Wild-type | 0.97 | [3] |
| H460 | Non-Small Cell Lung Cancer | Information Missing | 3.9 | [3] |
| A549 | Non-Small Cell Lung Cancer | Information Missing | 8.7 | [3] |
| HCT116 p53-null | Colorectal Carcinoma | Null | 7.74 | [3] |
| HMEC-1 | Microvascular Endothelial | Information Missing | 7.01 | [3] |
Researchers can use these established methodologies to study this compound.
1. Cell Proliferation Assay (MTT/SRB Assay)
2. Analysis of Protein Expression (Western Blotting)
3. In Vivo Xenograft Tumor Model
The table below summarizes the core technical information for Serdemetan.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | JNJ-26854165, JNJ-1 [1] |
| Molecular Formula | C₂₁H₂₀N₄ [1] |
| Proposed Target | Mdm2 (mouse double minute 2, or HDM2 in humans) [2] [3] [4] |
| Proposed Mechanism | Mdm2 inhibitor; initially suggested to prevent Hdm2-p53 binding to the proteasome, though later evidence pointed to alternative/p53-independent mechanisms [2] [3] [5] |
| Highest Phase | Phase I (development status is inactive) [6] [1] |
The following tables consolidate the quantitative data and observations from published studies on this compound.
Table 1: Preclinical In Vitro & In Vivo Findings Findings from cell line and animal model studies provide the foundation for its proposed mechanisms and potential applications [7] [2] [3].
| Study Focus | Key Findings |
|---|---|
| Antiproliferative Activity | Showed cytotoxic activity across various cancer cell lines; Acute Lymphoblastic Leukemia (ALL) cell lines were particularly sensitive (median IC50 = 0.85 µM) [5]. |
| Radiosensitizing Effect | Combined with radiation, it inhibited clonogenic survival and enhanced tumor growth delay in vivo (e.g., dose enhancement factor of 1.9 for H460 tumors) [7] [2]. |
| p53 Pathway Association | Treatment led to increased p53 and p21 expression and G2/M cell cycle arrest in p53 wild-type cells, though effects were also seen in p53-mutant/null lines [7] [2] [5]. |
| Anti-angiogenic & Anti-glycolytic | Inhibited proliferation, migration, and capillary tube formation in endothelial cells. Antagonized Mdm2-HIF1α axis, reducing levels of HIF1α, VEGF, and key glycolytic enzymes under hypoxia, independent of p53 status [7] [3] [4]. |
Table 2: Clinical Phase I Trial Summary A first-in-human study established the baseline safety and pharmacokinetic profile of the drug in patients [6].
| Aspect | Findings |
|---|---|
| Patient Population | 71 patients with advanced solid tumors [6]. |
| Maximum Tolerated Dose (MTD) | 350 mg administered orally once daily [6]. |
| Dose-Limiting Toxicity (DLT) | Grade 3 QTc prolongation [6]. |
| Most Frequent Adverse Event | Nausea (66.2% of patients) [6]. |
| Pharmacokinetics | Rapid absorption and dose-proportional pharmacokinetics. At 300 mg/day, mean Cmax was 2,330 ng/mL and mean AUC(0-24h) was 43.0 μg·h/mL [6]. |
| Pharmacodynamics | Dose- and exposure-dependent induction of p53 in tumor and surrogate tissue [6]. |
| Efficacy | One partial response in a breast cancer patient; 22 patients (38.6%) had stable disease [6]. |
The mechanism of action for this compound is complex and appears to extend beyond its initial characterization.
Initial Proposal and Ongoing Research: this compound was initially identified as an HDM2 antagonist intended to stabilize p53 by preventing the HDM2-p53 complex from binding to the proteasome [2]. However, multiple subsequent studies noted that its antitumor effects were also observed in p53-mutant models, suggesting the existence of alternative, p53-independent mechanisms [3] [5] [4]. Research into these mechanisms was still ongoing at the time of the latest publications.
Key Signaling Pathways: The diagram below integrates two primary mechanisms investigated in the literature: the canonical p53 pathway and the p53-independent HIF1α pathway.
This compound was found to antagonize MDM2, impacting both p53-dependent and p53-independent (HIF1α) pathways. In the p53 pathway, this leads to cell cycle arrest. In the HIF1α pathway, it disrupts tumor metabolism and angiogenesis [7] [2] [3].
Based on the assembled information, this compound demonstrated a promising but complex preclinical profile, with evidence for both p53-dependent and independent mechanisms contributing to its antitumor and radiosensitizing effects [7] [2] [3].
However, its clinical development was likely discontinued. The Phase I trial, while establishing a defined MTD and showing a pharmacodynamic effect on p53, was primarily limited by QTc prolongation as a dose-limiting toxicity [6]. The observed modest clinical efficacy (one partial response and several cases of stable disease) may not have justified further development given this safety signal [6].
The following table summarizes the cytotoxic activity of Serdemetan across various cancer cell lines in a panel tested by the Pediatric Preclinical Testing Program (PPTP) [1].
| Cell Line | Histotype | Rel IC50 (µM) |
|---|---|---|
| GBM2 | Glioblastoma | 0.3 |
| COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | 0.6 |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 0.6 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.7 |
| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | 1.0 |
| CHLA-258 | Ewing Sarcoma | 1.1 |
| NB-1643 | Neuroblastoma | 1.1 |
| Panel Median | Various | 1.8 |
| Rh18 | Rhabdomyosarcoma | >10 |
In vivo activity was also observed. In mouse xenograft models, this compound administered orally (20 mg/kg daily) induced significant differences in event-free survival distribution in 18 out of 37 solid tumor models and in 5 out of 7 evaluable ALL xenografts. Objective responses were noted in xenografts with both mutant and wild-type p53 status [1].
The search results provide details on several key methodologies used to characterize this compound's effects.
This protocol was used to generate the IC50 data in the table above [1].
The following protocol describes the standard PPTP in vivo testing procedure [1].
CB17SC scid−/− female mice for subcutaneous solid tumors (kidney/rhabdoid tumors, sarcomas, neuroblastoma).BALB/c nu/nu mice for glioma models.Non-obese diabetic (NOD)/scid−/− mice for leukemia models propagated by intravenous inoculation.This method was used to investigate this compound's effect on HIF1α and related pathways [2].
The diagram below illustrates the primary p53-independent mechanisms of action identified for this compound.
This compound represents a case where a drug's investigational journey revealed a more complex biological profile than initially anticipated.
Serdemetan targets the HDM2-p53 signaling axis through a distinct mechanism and exhibits biological effects beyond direct p53 activation.
This compound's core mechanisms and downstream effects.
The anti-proliferative activity of this compound has been demonstrated across a wide panel of human cancer cell lines. The table below summarizes a selection of half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| H460 | Lung Cancer | 3.9 | [1] |
| KU-19-19 | Bladder Cancer | 0.93 | [4] |
| H4 | Neuroblastoma | 1.07 | [4] |
| A549 | Lung Cancer | 8.7 | [1] |
| 786-0 | Renal Cancer | 1.73 | [4] |
| KGN | Ovarian Cancer (Granulosa Cell) | 1.62 | [4] |
| MDA-MB-231 | Breast Cancer | 4.56 | [4] |
| U-118-MG | Glioblastoma | 4.01 | [4] |
Beyond direct cytotoxicity, this compound inhibits HMEC-1 endothelial cell migration at a concentration of 5 μM, suggesting an anti-angiogenic effect [1]. In vivo, oral administration of 50 mg/kg this compound twice a week for two weeks significantly enhanced radiation-induced tumor growth delay in H460 and A549 xenograft models [1] [2].
This compound is a versatile tool for investigating cancer biology and therapeutic strategies. Here are methodologies for key applications cited in research.
This standard assay measures the anti-proliferative effects of this compound [1] [2] [4].
The stabilization of p53 by this compound leads to apoptosis and cell cycle arrest.
This compound functions as a radiosensitizer, enhancing the efficacy of radiation therapy [1].
This protocol is used to study the impact of this compound on hypoxia pathways [3].
The development of HDM2 antagonists is a vibrant field. The table below contrasts this compound with other representative approaches.
| Feature | This compound (JNJ-26854165) | Nutlin-3 (and analogs) | Stapled α-Helical Peptides |
|---|---|---|---|
| Class | Small molecule (Tryptamine derivative) | Small molecule (Cis-imidazoline) | Synthetically modified peptide |
| Primary MoA | HDM2 ubiquitin ligase antagonist [1] | Disrupts p53-HDM2 binding [3] | Mimics p53 α-helix to block HDM2 binding [6] |
| Key Effect | Stabilizes p53 & other client proteins; inhibits HIF1α [1] [3] | Stabilizes and activates p53 | Potently inhibits p53-HDM2 interaction [6] |
| p53 Dependency | Anti-proliferative effects in both wild-type and mutant p53 models [1] [3] | Primarily effective in wild-type p53 models | Designed for wild-type p53 [6] |
| Notable Traits | Orally bioavailable; radiosensitizer; Phase 1 tested [1] [4] | Well-characterized tool compound; some analogs in clinical trials [7] | High potency and specificity; potential delivery challenges [6] |
Extensive preclinical studies have demonstrated the antitumor, radiosensitizing, and anti-metabolic activities of Serdemetan across various cancer models. The tables below consolidate the key quantitative findings for easy comparison.
Table 1: Summary of In Vitro Efficacy Data
| Cell Line/Type | Assay | Treatment Condition | Key Result | Citation |
|---|---|---|---|---|
| H460 (p53 WT) | Clonogenic survival (with radiation) | 0.25 µM | Sensitivity-enhancement ratio: 1.18 | [1] |
| A549 (p53 WT) | Clonogenic survival (with radiation) | 5 µM | Sensitivity-enhancement ratio: 1.36 | [1] |
| p53-WT-HCT116 | Clonogenic survival (with radiation, at 2Gy) | 0.5 µM | Surviving fraction: 0.72 | [1] |
| p53-null-HCT116 | Clonogenic survival (with radiation, at 2Gy) | 0.5 µM | Surviving fraction: 0.97 | [1] |
| H460 | Cell proliferation (IC₅₀) | 48-hour exposure | IC₅₀: 3.9 µM | [2] |
| A549 | Cell proliferation (IC₅₀) | 48-hour exposure | IC₅₀: 8.7 µM | [2] |
| HMEC-1 endothelial cells | Migration inhibition assay | 5 µM | Inhibition of cell migration | [2] |
| PPTP ALL cell line panel | Cytotoxicity (IC₅₀) | 96-hour exposure | Median IC₅₀: 0.85 µM | [3] [4] |
| PPTP solid tumor cell lines | Cytotoxicity (IC₅₀) | 96-hour exposure | Median IC₅₀: 1.8 µM | [3] |
Table 2: Summary of In Vivo Efficacy Data
| Model | Dosing Regimen | Key Antitumor Results | Citation |
|---|---|---|---|
| H460 & A549 tumor xenografts | 50 mg/kg, p.o., twice weekly for 2 weeks (with radiation) | Greater than additive increase in tumor growth delay; Dose Enhancement Factor: 1.9 (H460) and 1.6 (A549) | [1] [2] |
| PPTP solid tumor xenografts (37 models) | 20 mg/kg, p.o., daily (5 days on/2 off) for 6 weeks | Significant difference in EFS distribution in 18/37 models; Objective responses in 4/37 models | [3] [4] |
| PPTP ALL xenografts (7 models) | 20 mg/kg, p.o., daily (5 days on/2 off) for 6 weeks | Significant difference in EFS distribution in 5/7 models; 2/7 models achieved PR or CR | [3] [4] |
To ensure reproducibility, here are the detailed methodologies from key preclinical experiments.
This protocol is based on tests performed against the Pediatric Preclinical Testing Program (PPTP) panel and radiosensitization studies [1] [3].
This methodology is derived from the PPTP's in vivo testing and xenograft studies [1] [3].
This compound's mechanism has evolved, with research revealing both its initial proposed action and later discoveries of p53-independent effects.
Diagram: Proposed molecular mechanisms of this compound action. It antagonizes HDM2, leading to p53 accumulation and activation of p53-dependent effects (red). Independently, it disrupts HDM2-mediated stabilization of HIF-1α, inhibiting glycolysis and angiogenesis (blue).
This compound was originally identified as an HDM2 antagonist designed to block the association of HDM2-client protein complexes with the proteasome [2]. This action was proposed to stabilize HDM2 client proteins, most notably p53, thereby inducing apoptosis, particularly in p53 wild-type cancer cells [3] [2]. In vitro, this manifested as G2/M cell cycle arrest and increased expression of p53 and p21 [1].
Subsequent research revealed a more complex picture, showing significant activity in p53-mutant models and suggesting an HDM2-dependent but p53-independent mechanism [3] [5].
Based on the preclinical data, this compound advanced to clinical trials. DrugBank lists it as an investigational small molecule that has been studied in trials for neoplasms [6]. However, its development appears to have stalled in early phases. A 2025 review article on "undruggable" targets discusses MDM2 inhibitors but does not mention this compound as a success story, suggesting it may not have progressed to later-stage clinical trials or approval [7].
Serdemetan (JNJ-26854165) is a novel tryptamine derivative initially developed as an HDM2 inhibitor. Its initially proposed mechanism of action involved preventing the association of HDM2 with the proteasome, thereby stabilizing HDM2 substrates like p53 and leading to p53-mediated apoptosis in cancer cells [1]. However, subsequent research revealed a more complex and HDM2-independent mechanism of action [1] [2]. Studies in mantle cell lymphoma and multiple myeloma models indicate that this compound induces a phenotype reminiscent of Tangiers disease, characterized by the accumulation of cholesterol within endosomes and lysosomes [2]. This is achieved through inhibition of cholesterol transport, specifically by inducing the turnover of the ATP-binding cassette subfamily A member-1 (ABCA1) transporter, disrupting cholesterol efflux and leading to cell death [2].
The following tables summarize quantitative data from this compound testing in the Pediatric Preclinical Testing Program (PPTP), which included neuroblastoma models among other pediatric cancers.
| c Cell Line/Histotype | Median rel-IC50 (µM) | Observed Ymin (%) | Relative In/Out%* |
|---|---|---|---|
| ALL Cell Lines (Panel Median) | 0.85 | - | - |
| NALM-6 (ALL) | 1.0 | 0.1 | -97% |
| COG-LL-317 (ALL) | 0.6 | 0.0 | -100% |
| Rhabdomyosarcoma (Panel Median) | 5.7 | - | - |
| Rh18 (Rhabdomyosarcoma) | >10 | 55.2 | 19% |
| Neuroblastoma | - | - | - |
| NB-1643 | 1.1 | 0.7 | -97% |
| NB-EBc1 | 1.1 | 3.8 | -83% |
| CHLA-90 | 7.8 | 44.0 | 22% |
| CHLA-136 | 1.7 | 23.7 | -18% |
| Glioblastoma (SJ-GBM2) | 0.3 | 4.3 | -56% |
| PPTP In Vitro Panel (Overall Median) | 1.8 | 7.8 | -18% |
*Relative In/Out% values range from 100% (no effect) to -100% (complete cytotoxic effect). A value of 0% indicates a completely cytostatic agent [1].
This compound was administered orally at 20 mg/kg daily for 5 days, repeated for 6 weeks [1].
| Tumor Type | Objective Responses (PR or CR) | Significant Difference in EFS* |
|---|---|---|
| All Solid Tumors (37 models) | 4 of 37 | 18 of 37 |
| ALL (7 models) | 2 of 7 | 5 of 7 |
*EFS: Event-Free Survival distribution compared to control [1].
The diagram below illustrates the cholesterol transport inhibition mechanism of this compound, as identified in later studies.
This compound inhibits ABCA1-mediated cholesterol efflux, inducing lysosomal accumulation and cell death.
The table below summarizes the primary molecular consequences of Serdemetan's action on the Mdm2-HIF1α axis.
| Action | Direct Outcome | Downstream Effects |
|---|---|---|
| Antagonizes Mdm2 [1] | Decreased HIF1α protein stability and nuclear levels [1] | Reduced transcription of HIF1α target genes [1] |
| Disrupts Mdm2-HIF1α complex [1] | Proteasomal degradation of HIF1α (inhibited by MG132) [1] | Decreased levels of glycolytic enzymes (Enolase, PGK1/2, GLUT1) [1] |
| Acts independently of p53 [1] | No robust induction of p53 transcriptional activity (e.g., p21) [1] | Decreased VEGF (angiogenesis factor) [1] |
This mechanism is exploitable therapeutically. A 2015 drug screening study in breast cancer cell lines found that this compound's sensitivity profile did not correlate with other Mdm2-p53 inhibitors like Nutlin-3, suggesting its anti-cancer effect involves distinct, p53-independent pathways [2].
The effects of this compound were established through key experiments, primarily in human glioblastoma cell lines, with core findings summarized in the table below.
| Experimental Model | Key Finding | Significance / Implication |
|---|---|---|
| Glioblastoma cells (U87, SF767, U373); Hypoxia (1% O₂) [1] | Hypoxia-induced HIF1α accumulation is blocked by this compound [1] | Confirms drug efficacy in a physiologically relevant (low oxygen) tumor microenvironment. |
| Cell fractionation + Western Blot [1] | This compound treatment results in loss of HIF1α from the nuclear fraction [1] | Demonstrates that the drug directly impairs the transcriptionally active pool of HIF1α. |
| Proteasome inhibition (MG132) [1] | MG132 co-treatment rescues HIF1α levels in the presence of this compound [1] | Mechanistically proves HIF1α loss is mediated by the proteasome degradation pathway. |
| Survival assay (U87, SF767, U373) [1] | This compound reduces cell survival under hypoxic conditions [1] | Highlights a direct therapeutic consequence: targeting the Mdm2-HIF1α axis compromises cancer cell viability. |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies.
This method is used to generate data as shown in [1] and [3].
This protocol confirms that this compound-induced HIF1α loss is mediated by the proteasome.
The diagram below illustrates the core signaling pathway affected by this compound, integrating findings from glioblastoma and macrophage studies [1] [4].
> The molecular pathway by which this compound, via Mdm2 inhibition, impacts HIF1α stability and its downstream effects on metabolism and inflammation. The pathway highlighted in red, based on [4], shows an alternative Mdm2-driven mechanism for HIF1α activation relevant in M1 macrophages.
Serdemetan (JNJ-26854165) is a tryptamine derivative initially characterized as an antagonist of the HDM2 (Human Double Minute 2) ubiquitin ligase [1] [2]. Its primary proposed mechanism was to stabilize p53 by inhibiting the HDM2-p53 interaction and subsequent proteasomal degradation, thereby activating apoptosis in cancer cells [3] [2]. However, subsequent research suggests a more complex, HDM2-independent mechanism may be responsible for its anticancer effects, potentially involving the inhibition of cholesterol transport, leading to a lysosomal storage disease phenotype reminiscent of Tangier disease [4]. The compound demonstrates cytotoxic activity across a broad spectrum of cancer cell lines, including those with both wild-type and mutant p53 status [3] [5].
The diagram below summarizes the two proposed mechanisms of action for this compound.
This compound has been tested against a wide array of human cancer cell lines. The data below, compiled from multiple sources, provides a summary of its half-maximal inhibitory concentration (IC₅₀) values, which measure a compound's potency in inhibiting biological processes.
Table 1: In Vitro Antiproliferative Activity (IC₅₀) of this compound across Various Cancer Cell Lines
| Cell Line | Histotype / Origin | IC₅₀ (μM) | Citation | | :--- | :--- | :--- | :--- | | Leukemia & Lymphoma Cell Lines | | | | COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | 0.60 | [3] | | MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 0.60 | [3] | | RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.70 | [3] | | NALM-6 | Acute Lymphoblastic Leukemia (ALL) | 1.00 | [3] | | OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.24 | [6] | | MOLM-13 | Acute Myeloid Leukemia (AML) | 0.33 | [6] | | Kasumi-1 | Acute Myeloid Leukemia (AML) | 1.60 | [3] | | REH | Acute Lymphoblastic Leukemia (ALL) | 0.44 | [6] | | Solid Tumor Cell Lines | | | | GBM2 | Glioblastoma | 0.30 | [3] | | CHLA-9 | Ewing Sarcoma | 1.40 | [3] | | NB-1643 | Neuroblastoma | 1.10 | [3] | | NB-EBc1 | Neuroblastoma | 1.10 | [3] | | TC-71 | Ewing Sarcoma | 2.30 | [3] | | BT-12 | Rhabdoid Tumor | 2.90 | [3] | | CHLA-136 | Neuroblastoma | 1.70 | [3] | | KU-19-19 | Bladder Cancer | 0.93 | [2] | | H460 | Lung Cancer | Not specified (Active) | [6] | | A549 | Lung Cancer | Not specified (Active) | [6] | | HCT116 p53-WT | Colorectal Cancer | Not specified (Active) | [6] | | HCT116 p53-null | Colorectal Cancer | Not specified (Active) | [6] | | Cell Lines with Lower Sensitivity | | | | RD | Rhabdomyosarcoma | 5.00 | [3] | | Rh30 | Rhabdomyosarcoma | 4.50 | [3] | | Rh41 | Rhabdomyosarcoma | 6.30 | [3] | | CHLA-90 | Neuroblastoma | 7.80 | [3] | | Rh18 | Rhabdomyosarcoma | >10.00 | [3] |
Table 2: Key Findings from In Vitro Studies
| Observation | Implication | Citation |
|---|---|---|
| Significantly lower median IC₅₀ in ALL cell lines (0.85 µM) compared to other lineages. | Suggests heightened sensitivity of ALL models to this compound. | [3] |
| Activity observed in cell lines irrespective of p53 status (wild-type and mutant). | Indicates that the anticancer effects may be partially independent of p53. | [3] [4] [6] |
| Induction of S-phase cell cycle arrest and caspase-3 dependent apoptosis. | Suggests mechanisms involving disruption of DNA replication and activation of programmed cell death. | [4] |
| Altered cholesterol efflux and induction of a Tangier disease phenotype. | Points to a novel, HDM2-independent mechanism of action involving lipid metabolism. | [4] |
This protocol is adapted from the Pediatric Preclinical Testing Program (PPTP) study [3].
This compound is a cytotoxic agent with demonstrated in vitro efficacy across a range of pediatric and adult cancer models. Researchers can employ the protocols outlined above to investigate its effects in their specific systems. The compound's intriguing dual mechanism of action, potentially involving both p53 pathway modulation and cholesterol homeostasis disruption, makes it a valuable tool for probing cancer biology.
This compound (JNJ-26854165) is a novel tryptamine derivative initially developed as an activator of the p53 pathway through its interaction with the MDM2-p53 regulatory axis. The compound was designed to disrupt the MDM2-p53 interaction, thereby stabilizing p53 and promoting apoptosis in cancer cells. Early mechanistic studies suggested that this compound prevents the association of HDM2 with the proteasome, leading to stabilization of HDM2 substrates including p53 [1]. However, subsequent research has revealed that its antitumor activity extends beyond this initial mechanism, demonstrating efficacy in both p53 wild-type and p53 mutant cancer models [1]. This broad-spectrum activity has made this compound a compound of significant interest for preclinical development across diverse cancer types.
The therapeutic potential of this compound has been extensively evaluated in vitro and in vivo across numerous pediatric and adult cancer models through the Pediatric Preclinical Testing Program (PPTP) and other investigative consortia. These studies have demonstrated consistent antitumor activity against a diverse panel of solid tumors and leukemias, providing a strong rationale for its continued investigation as a potential anticancer therapeutic [1]. The compound's ability to target both p53-dependent and p53-independent pathways represents a particularly valuable characteristic for addressing the molecular heterogeneity often encountered in human malignancies.
This compound is a synthetic tryptamine derivative with molecular weight of 477.39 g/mol. The compound is formulated for in vivo administration using an acidic solution with hydroxypropyl-β-cyclodextrin as a solubilizing agent. The standard formulation involves mixing the drug powder with 1N HCl (approximately 2 molar equivalents) and 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water, followed by vortexing, sonication for 20 minutes, and vigorous stirring at room temperature overnight to ensure complete dissolution [1]. The pH of the solution is then adjusted to approximately 4 using 0.1N NaOH before final volume adjustment with sterile water. This formulation maintains stability at room temperature and is suitable for oral gavage administration in preclinical studies.
The precise molecular mechanism of action of this compound has evolved since its initial characterization. Initially proposed to act as an HDM2 inhibitor that stabilizes p53 by preventing HDM2-mediated proteasomal degradation, subsequent evidence suggests a more complex mechanism [1]:
p53-Dependent Effects: In models with wild-type p53, this compound demonstrates the ability to activate p53 pathway signaling, leading to cell cycle arrest and apoptosis. This activity is associated with increased expression of p53 and p21, along with G2/M cell cycle arrest [2].
p53-Independent Effects: Significant antitumor activity has been observed in p53 mutant models, indicating additional mechanisms beyond p53 stabilization [1]. These p53-independent effects may involve regulation of alternative cell cycle checkpoints and apoptotic pathways.
Radiosensitizing Properties: this compound has demonstrated radiosensitizing activity in vitro and in tumor xenografts, with sensitivity-enhancement ratios ranging from 1.18 to 1.36 across different cell lines [2]. This effect appears more pronounced in p53 wild-type models but is still observable in p53-null systems.
Antiangiogenic Effects: The compound inhibits proliferation, capillary tube formation, and migration of endothelial cells (HMEC-1), with these effects being more marked when combined with irradiation [2].
Table 1: Key Molecular Characteristics of this compound
| Property | Description | Experimental Evidence |
|---|---|---|
| Primary target | HDM2/MDM2-proteasome interaction | Initially proposed based on p53 stabilization [1] |
| p53 dependency | Partial | Activity in both p53 wild-type and mutant models [1] |
| Cellular effects | G2/M cell cycle arrest, apoptosis, radiosensitization | In vitro clonogenic assays, cell cycle analysis [2] |
| Secondary effects | Anti-angiogenic properties | Inhibition of HMEC-1 proliferation and migration [2] |
| Resistance factors | Not fully characterized | Variable responses across cancer types [1] |
This compound has demonstrated broad cytotoxic activity across a diverse panel of cancer cell lines, with particular potency against hematological malignancies. In standardized 96-hour exposure assays conducted by the Pediatric Preclinical Testing Program, the compound exhibited a median relative IC50 of 1.8 µM across all tested cell lines, with a range of 0.3 µM to greater than 10.0 µM [1]. The acute lymphoblastic leukemia (ALL) cell line panel showed significantly enhanced sensitivity, with a median IC50 of 0.85 µM, while rhabdomyosarcoma cell lines demonstrated relative resistance with a median IC50 of 5.7 µM [1]. These findings suggest inherent differences in sensitivity across histological subtypes, possibly reflecting variations in underlying molecular pathways or drug uptake and metabolism.
The in vitro activity profile of this compound is consistent with a cytotoxic rather than cytostatic mechanism, as evidenced by T/C% values approaching 0% and Relative In/Out% values approaching -100% for sensitive cell lines at the highest concentrations tested [1]. This cytotoxic effect appears to involve the induction of apoptosis, as demonstrated in acute myeloid and lymphoid leukemia cell lines and primary acute leukemia isolates [1]. The compound's ability to induce cell death across multiple cancer types, regardless of p53 status, supports its potential utility as a broad-spectrum anticancer agent with particular promise for hematological malignancies.
This compound has shown significant in vivo activity against multiple tumor types in xenograft models. In comprehensive testing through the Pediatric Preclinical Testing Program, the compound induced significant differences in event-free survival distribution compared to controls in 18 of 37 solid tumor xenografts and in 5 of 7 evaluable ALL xenografts [1]. Objective responses were observed in 4 of 37 solid tumor xenografts, with 2 of 7 ALL xenografts achieving partial or complete responses [1]. These responses were noted in xenografts with both mutant and wild-type p53 status, consistent with the p53-independent activity observed in vitro.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Model Systems | Dosing Regimen | Key Findings | Response Rate |
|---|---|---|---|---|
| Solid Tumors | 37 xenograft models | 20 mg/kg daily ×5 for 6 weeks | Significant differences in EFS in 18/37 models | Objective responses in 4/37 models [1] |
| Acute Lymphoblastic Leukemia | 7 xenograft models | 20 mg/kg daily ×5 for 6 weeks | Significant differences in EFS in 5/7 models | PR or CR in 2/7 models [1] |
| Non-Small Cell Lung Cancer | H460 and A549 xenografts | Combined with radiation | Greater than additive increase in tumor growth delay | DEF: 1.9 (H460), 1.6 (A549) [2] |
| Colorectal Cancer | p53-WT and p53-null HCT116 | Combined with radiation | Enhanced radiosensitivity in p53-WT cells | SF reduction at 2Gy: 0.72 (WT) vs 0.97 (null) [2] |
The combination of this compound with radiation has demonstrated particularly promising results in preclinical models. In H460 and A549 tumor xenografts, this compound caused a greater than additive increase in tumor growth delay when combined with irradiation, with dose enhancement factors of 1.9 and 1.6 for H460 and A549 tumors, respectively [2]. These findings support the potential clinical application of this compound as a radiosensitizer, particularly in tumors where standard radiation therapy represents a key treatment modality.
The successful establishment of patient-derived xenografts (PDX) is critical for preclinical evaluation of this compound. The following protocol details the methodology for PDX establishment and propagation:
Host Selection: Utilize CB17SC scid−/− female mice (Taconic Farms) for propagating subcutaneously implanted kidney/rhabdoid tumors, sarcomas, neuroblastomas, and non-glioblastoma brain tumors. For glioma models, employ BALB/c nu/nu mice. For human leukemia cells, propagate by intravenous inoculation in female non-obese diabetic (NOD)/scid−/− mice [1].
Tumor Implantation: For solid tumors, implant tumor fragments (approximately 30-60 mm³) subcutaneously in the flank of 6-8 week old mice. For leukemia models, inject 1×10⁶ to 1×10⁷ cells via intravenous inoculation [1].
Monitoring and Passage: Monitor tumor growth twice weekly using caliper measurements. Calculate tumor volumes using the formula: V = (π/6) × length × width². Once tumors reach 500-1000 mm³, harvest for passage by surgical excision under aseptic conditions. Mince tumors into 2-3 mm³ fragments in sterile media for subsequent implantation [1].
Cryopreservation: Preserve tumor samples by freezing in 90% FBS/10% DMSO at a controlled cooling rate of -1°C/minute to -80°C before transfer to liquid nitrogen storage.
Maintain detailed records of passage number, tumor growth rates, and histopathological characteristics for each model. Regular validation of molecular characteristics (e.g., p53 status, original tumor markers) is recommended to ensure model fidelity over successive passages.
Based on published preclinical studies, the following standardized protocol is recommended for this compound evaluation in xenograft models:
Drug Formulation: Prepare this compound at a concentration of 2 mg/mL in vehicle (1N HCl with 20% w/v hydroxypropyl-β-cyclodextrin, pH adjusted to approximately 4 with 0.1N NaOH) [1]. Ensure complete dissolution by vortexing, sonicating for 20 minutes, and stirring overnight at room temperature.
Dosing Regimen: Administer this compound at 20 mg/kg via oral gavage once daily for 5 consecutive days, followed by 2 days of rest, repeating this cycle for 6 weeks [1]. Adjust the dosing volume based on individual mouse body weight (typically 10 μL/g body weight).
Treatment Initiation: For solid tumor models, begin treatment when tumors reach 100-200 mm³ in volume. For leukemia models, initiate treatment 3-7 days after leukemic cell inoculation, when engraftment is confirmed through peripheral blood sampling for human CD45-positive cells [1].
Control Groups: Include vehicle-treated control groups with identical tumor volumes/cell inoculums at treatment initiation. Randomize animals to treatment and control groups to ensure equivalent starting tumor sizes across groups.
Combination Studies: For radiosensitization studies, administer this compound 2-4 hours before irradiation. Utilize clinical-grade irradiators with appropriate shielding to deliver focal radiation to tumor-bearing areas while protecting surrounding normal tissues [2].
Accurate assessment of treatment response is essential for evaluating this compound efficacy in xenograft models. The following endpoints and methodologies are recommended:
Tumor Volume Measurements: For solid tumors, measure tumor dimensions twice weekly using digital calipers. Calculate tumor volumes as described previously. Express results as relative tumor volume (RTV) compared to baseline measurements at treatment initiation [1].
Event-Free Survival (EFS): Define an event as the time to reach a predetermined tumor volume (typically 4× baseline volume for solid tumors) or mortality. Compare EFS distributions between treatment and control groups using log-rank test statistics [1].
Objective Response Criteria:
Leukemia Response Assessment: For disseminated leukemia models, monitor disease progression by weekly peripheral blood sampling to quantify the percentage of human CD45-positive cells using flow cytometry. Additional evaluation may include bone marrow and spleen examination at study endpoint [1].
Histopathological and Molecular Analysis: At study endpoint, harvest tumors for histopathological examination, immunohistochemistry, and molecular analysis. Key endpoints may include proliferation index (Ki-67), apoptosis (TUNEL, cleaved caspase-3), and pathway modulation (p53, p21, MDM2) [2].
The recommended dosing regimen for this compound in preclinical xenograft models is 20 mg/kg administered orally once daily for 5 consecutive days per week, repeated for 6 weeks [1]. This regimen has demonstrated significant antitumor activity while maintaining acceptable toxicity profiles in immunocompromised mouse models. For combination studies with radiation therapy, administration of this compound 2-4 hours before irradiation has shown optimal radiosensitizing effects in H460 and A549 xenograft models [2].
Dose-ranging studies suggest that the compound exhibits a therapeutic window, with efficacy observed at concentrations that are generally well-tolerated in murine models. However, careful monitoring of animal weight and overall condition is recommended, with weight loss exceeding 20% constituting a criterion for euthanasia according to humane endpoint guidelines. For particularly sensitive models or when combining with other therapeutic modalities, dose reduction to 15 mg/kg may be considered to maintain tolerability while preserving antitumor efficacy.
The recommended formulation for in vivo studies utilizes hydroxypropyl-β-cyclodextrin as a solubilizing agent:
Vehicle Composition: 1N HCl (~2 molar equivalents) with 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water, pH adjusted to approximately 4 with 0.1N NaOH [1].
Preparation Method:
Storage Conditions: The formulated solution remains stable at room temperature for at least 24 hours. For longer-term storage, prepared solutions may be refrigerated at 2-8°C for up to 72 hours, though fresh preparation is recommended for critical studies.
Comprehensive safety assessment is essential during this compound evaluation in preclinical models. Key considerations include:
Body Weight Monitoring: Record animal weights at least twice weekly throughout the study period. Consider dose modification or temporary treatment suspension if mean group weight loss exceeds 15% of baseline.
Clinical Observations: Perform daily assessments for signs of toxicity, including hunched posture, reduced mobility, ruffled fur, or abnormal breathing patterns.
Hematological Parameters: For leukemia models, monitor peripheral blood counts weekly to assess potential hematological toxicity.
Histopathological Assessment: At study termination, conduct necropsy on all animals with collection and histopathological examination of major organs (liver, kidney, spleen, lung, heart) to identify potential organ-specific toxicity.
Document all observations systematically and report any unexpected toxicities in accordance with institutional animal care and use committee requirements. The established safety profile from prior preclinical studies provides a benchmark for expected toxicity, but vigilance for model-specific or combination-specific toxicities is warranted.
This compound represents a promising anticancer agent with demonstrated preclinical activity across diverse tumor types, including both solid tumors and hematological malignancies. Its unique mechanism of action, encompassing both p53-dependent and p53-independent pathways, distinguishes it from other targeted therapies and provides a rationale for its continued development. The robust antitumor activity observed in xenograft models, particularly when combined with radiation therapy, supports further investigation in clinical settings.
Future research directions should focus on elucidating the precise molecular determinants of response to this compound, identifying predictive biomarkers for patient selection, and exploring rational combination strategies with conventional chemotherapy, radiation, and novel targeted agents. The consistent activity observed in ALL models warrants particular attention, as this could address an unmet need in high-risk or relapsed disease. Additionally, further mechanistic studies are needed to fully characterize the HDM2-independent activities of this compound, which could reveal novel therapeutic targets and expand our understanding of cancer cell vulnerabilities.
This compound (JNJ-26854165) is a novel tryptamine derivative that has emerged as a promising cancer therapeutic agent with demonstrated radiosensitizing properties. Initially developed by Johnson & Johnson Pharmaceutical Research & Development, this small molecule (molecular weight: 328.419 g/mol, Chemical Formula: C₂₁H₂₀N₄) was designed as an MDM2 ubiquitin ligase antagonist, with the primary intention of activating p53-mediated tumor suppression pathways. [1] [2] The compound has shown significant antiproliferative activity across various cancer cell lines and has progressed to clinical trials for investigating its potential in treating neoplasms, though it remains in the investigational stage. [1]
The rationale for developing this compound stemmed from the critical role of MDM2 in regulating p53 activity. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and subsequent loss of tumor suppression. While this compound was initially characterized as an MDM2 antagonist that stabilizes p53, subsequent research has revealed additional mechanisms of action independent of p53 status, expanding its potential therapeutic applications. [3] Notably, preclinical studies have demonstrated that this compound can potentiate radiotherapy effects, making it a promising candidate for combination therapy in oncology.
This compound exerts its biological effects through multiple interconnected mechanisms that collectively enhance radiosensitivity:
MDM2-p53 Axis Modulation: this compound primarily functions as an E3 ubiquitin-protein ligase MDM2 antagonist, preventing MDM2-mediated degradation of p53. This leads to p53 stabilization and accumulation, particularly in wild-type p53 cancer cells. Stabilized p53 then transcriptionally activates downstream targets involved in cell cycle arrest and apoptosis. However, unlike other MDM2 inhibitors like Nutlin-3, this compound does not consistently induce robust p21 expression, suggesting differences in its mechanism of p53 pathway engagement. [3] [4]
MDM2-HIF1α Axis Disruption: Under hypoxic conditions, this compound disrupts the MDM2-HIF1α interaction, preventing HIF1α stabilization and leading to its proteasomal degradation. This results in downregulation of HIF1α target genes including VEGF, enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1), effectively impairing tumor adaptation to hypoxia and metabolic reprogramming. This mechanism operates independently of p53 status, explaining this compound's activity in p53-mutant cancers. [3] [4]
Cholesterol Transport Inhibition: In hematological malignancies, this compound induces S-phase cell cycle arrest and decreases cholesterol efflux and transport through degradation of ABCA1, contributing to its antiproliferative effects. [5]
Antiangiogenic Effects: this compound inhibits capillary tube formation and migration of endothelial cells (HMEC-1), disrupting tumor angiogenesis, an effect that is enhanced when combined with radiation. [6]
The following diagram illustrates the key molecular mechanisms through which this compound exerts its radiosensitizing effects:
Figure 1: Molecular Mechanisms of this compound's Radiosensitizing Activity. This compound targets MDM2, disrupting both p53 degradation and HIF1α stabilization pathways. These actions lead to multiple anticancer effects that enhance sensitivity to radiation therapy through both p53-dependent and independent mechanisms.
This compound demonstrates concentration-dependent cytotoxicity and enhances radiation effects across multiple cancer cell lines. The table below summarizes key findings from preclinical in vitro studies:
Table 1: In Vitro Radiosensitizing Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC₅₀ (μM) | SER (Sensitivity Enhancement Ratio) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| H460 | Lung cancer | Wild-type | 0.25μM (for SER) | 1.18 | Significant clonogenic survival inhibition; G2/M cell cycle arrest | [6] |
| A549 | Lung cancer | Wild-type | 5μM (for SER) | 1.36 | Enhanced radiosensitivity; increased p53 and p21 expression | [6] |
| HCT116 p53 WT | Colorectal cancer | Wild-type | 0.5μM | N/A | Surviving fraction at 2Gy: 0.72 with this compound vs. control | [6] |
| HCT116 p53 null | Colorectal cancer | Null | 0.5μM | N/A | Surviving fraction at 2Gy: 0.97 with this compound vs. control | [6] |
| ALL cell panel | Leukemia | Mixed | Median: 0.85μM | N/A | Significantly more sensitive than solid tumor cells | [7] |
| Rhabdomyosarcoma | Sarcoma | Mixed | Median: 5.7μM | N/A | Significantly less sensitive than other cell types | [7] |
| Glioblastoma cells (U87, SF767, U373) | Brain cancer | WT & mutant | 10μM (tested) | N/A | Reduced HIF1α levels and glycolytic enzymes under hypoxia | [3] |
SER: Sensitivity Enhancement Ratio, where higher values indicate greater radiosensitization effect. N/A: Not available in the cited references.
The data demonstrates that this compound's radiosensitizing effects are more pronounced in wild-type p53 cells, though significant activity is maintained in p53-null or mutant models through alternative mechanisms. The differential sensitivity across cancer types (with hematopoietic cells being most sensitive) informs potential clinical applications.
This compound has demonstrated significant in vivo efficacy in multiple xenograft models, both as a monotherapy and in combination with radiation:
Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Xenograft Models
| Tumor Model | This compound Dose | Combination Treatment | Key Efficacy Results | Reference |
|---|---|---|---|---|
| H460 xenografts | 20 mg/kg, oral, daily ×5 for 6 weeks | Radiation | DEF: 1.9; Greater than additive tumor growth delay | [6] |
| A549 xenografts | 20 mg/kg, oral, daily ×5 for 6 weeks | Radiation | DEF: 1.6; Significant tumor growth inhibition | [6] |
| PPTP solid tumor panel (37 models) | 20 mg/kg, oral, daily ×5 for 6 weeks | None | Significant difference in EFS in 18/37 models; objective responses in 4/37 models | [7] |
| PPTP ALL xenografts (7 models) | 20 mg/kg, oral, daily ×5 for 6 weeks | None | 5/7 showed significant EFS differences; 2/7 achieved PR or CR | [7] |
| Endothelial cells (HMEC-1) | In vitro models | Radiation | Inhibited proliferation, capillary tube formation, and migration | [6] |
DEF: Dose Enhancement Factor; EFS: Event-Free Survival; PR: Partial Response; CR: Complete Response
The consistent tumor growth delay across multiple xenograft models, with dose enhancement factors of 1.6-1.9 when combined with radiation, provides strong rationale for clinical development as a radiosensitizer. The anti-angiogenic effects further contribute to its mechanism of action.
The clonogenic survival assay evaluates the ability of single cells to form colonies after treatment with this compound and radiation, measuring the combined effect on reproductive cell viability. This protocol is adapted from Chargari et al. with modifications. [6]
This protocol evaluates the radiosensitizing effect of this compound on tumor growth delay in mouse xenograft models, providing critical in vivo efficacy data for clinical translation.
This protocol assesses the molecular effects of this compound on its proposed targets, including p53 stabilization and HIF1α pathway modulation.
To evaluate anti-angiogenic effects:
Based on the preclinical data, this compound has several promising clinical applications:
Combination with Radiotherapy: The robust radiosensitization effects observed in lung cancer models support clinical evaluation in non-small cell lung cancer (NSCLC) and other solid tumors. The dose enhancement factors of 1.6-1.9 suggest potential for meaningful improvement in therapeutic ratio. [6]
Treatment of Hematological Malignancies: The superior sensitivity of ALL cell lines (median IC₅₀ 0.85 μM) and efficacy in ALL xenografts suggests potential application in acute leukemias, particularly in combination with DNA-damaging agents. [7]
Hypoxia-Targeting Therapy: The ability to disrupt HIF1α stabilization under hypoxia positions this compound as a potential hypoxia-targeting agent for tumors with significant hypoxic fractions, such as glioblastoma and pancreatic cancer. [3] [4]
Angiogenesis Inhibition: The anti-angiogenic effects on endothelial cells support potential application in anti-angiogenic regimens, particularly in combination with radiotherapy which further enhances this effect. [6]
Several factors should be considered for successful clinical development of this compound:
Biomarker Strategy: Given the differential activity based on p53 status, p53 mutation screening should be incorporated into clinical trials. However, the p53-independent effects suggest activity may not be limited to wild-type p53 tumors alone.
Combination Therapy Optimization: The sequencing and scheduling relative to radiation requires careful optimization. Preclinical data suggests administering this compound 1-2 hours before radiation for optimal effect.
Normal Tissue Toxicity: Evaluation of effects on normal tissues is essential, particularly potential enhancement of radiation toxicity in critical organs.
Pharmacokinetic Considerations: The current formulation uses hydroxypropyl-β-cyclodextrin for solubility, which may require optimization for human administration.
This compound represents a promising multifunctional anticancer agent with demonstrated radiosensitizing properties in preclinical models. Its ability to target multiple pathways—including MDM2-p53 axis, MDM2-HIF1α axis, and cholesterol transport—provides a strong mechanistic rationale for its efficacy across diverse cancer models. The well-established preclinical protocols for evaluating its activity provide a solid foundation for further translational development. As clinical trials progress, the combination of this compound with radiotherapy may offer a novel approach to improving therapeutic outcomes in difficult-to-treat malignancies.
Since direct information on serdemetan is scarce, the following template adapts general principles of oncology combination therapy development, illustrated with a hypothetical example. You would replace the placeholder drug "Drug X" with a relevant partner drug for this compound.
Theoretical Combination: this compound + Drug X (e.g., a PARP inhibitor or chemotherapeutic agent) Hypothetical Indication: TP53-mutated High-Grade Serous Ovarian Cancer Rationale: this compound is an MDM2 antagonist that aims to reactivate wild-type p53 function. Combining it with a DNA-damaging agent or a PARP inhibitor could, in theory, exploit restored p53 activity to enhance cancer cell death (synthetic lethality) in TP53-mutated cancers.
This protocol is designed to determine if the combination of this compound and another drug has a synergistic effect on cancer cell growth.
The experimental workflow for this protocol can be visualized as follows:
Figure 1: In vitro synergy screening workflow to evaluate this compound combination therapy.
This outlines a potential early-phase clinical trial design for a this compound combination.
The structure of this clinical trial is summarized in the table below.
| Trial Phase | Primary Objective | Key Endpoints | Patient Population | Design |
|---|---|---|---|---|
| Phase Ib | Determine MTD & RP2D | Incidence of DLTs, PK profile | Relapsed/Refractory TP53 wt solid tumors | 3+3 Dose Escalation |
| Treatment Regimen | This compound Dose | 'Drug X' Dose | Cycle Duration | DLT Period |
| Combination | Fixed (e.g., 100 mg, Days 1-7) | Escalating (IV, Day 1) | 21 days | First Cycle |
Table 1: Summary of a hypothetical Phase Ib clinical trial protocol for this compound combination therapy.
Serdemetan shows cytotoxic effects across various cancer cell lines. The table below summarizes its activity, highlighting differential sensitivity.
| Cell Line / Panel | Histotype | p53 Status | Rel. IC₅₀ (µM) | Key Observations | Source |
|---|---|---|---|---|---|
| ALL Panel (Median) | Acute Lymphoblastic Leukemia | Mixed | 0.85 | Significantly more sensitive; profound cell kill (Ymin ≈ 0%) [1]. | [1] |
| H460 | Non-Small Cell Lung Cancer | Wild-type | 3.9 (Cell Viability) | More sensitive to drug alone; effective radiosensitization [2]. | [2] |
| A549 | Non-Small Cell Lung Cancer | Wild-type | 8.7 (Cell Viability) | Less sensitive alone, but strong radiosensitization effect [2]. | [2] |
| HCT116 p53-WT | Colorectal Carcinoma | Wild-type | 1.8 (Cell Viability) | Sensitive to clonogenic inhibition by this compound [2]. | [2] |
| HCT116 p53-null | Colorectal Carcinoma | Null | 4.1 (Cell Viability) | Less sensitive to clonogenic inhibition, suggests p53-independent role [2]. | [2] |
| Rhabdomyosarcoma Panel | Sarcoma | Mixed | 5.7 (Median) | Significantly less sensitive to this compound [1]. | [1] |
| Glioblastoma (U87, SF767) | Brain Cancer | Wild-type | ~10 (Tested) | Reduced cell survival under hypoxia; HIF1α axis targeting [3]. | [3] |
| Glioblastoma (U373) | Brain Cancer | Mutant | ~10 (Tested) | Reduced cell survival under hypoxia; HIF1α axis targeting (p53-independent) [3]. | [3] |
This protocol assesses this compound's ability to inhibit proliferation and enhance radiation effects [2].
This protocol evaluates the antitumor efficacy of this compound in mouse xenograft models [2] [1].
This protocol investigates p53-independent effects via the Mdm2-HIF1α axis [3].
This compound's antitumor effects involve multiple pathways. The diagram below illustrates its two primary mechanisms.
The diagram shows this compound's two primary mechanisms. In the p53-dependent pathway, it disrupts the Mdm2-p53 complex, stabilizing p53 and leading to cell cycle arrest and apoptosis [2] [4]. This pathway is synergistic with ionizing radiation. In the p53-independent pathway, this compound disrupts the Mdm2-HIF1α complex under hypoxia, promoting HIF1α degradation and inhibiting expression of glycolytic enzymes and VEGF, crucial for tumor survival [3].
The antitumor activity of Serdemetan is demonstrated across various leukemia cell lines and xenograft models. Table 1 summarizes the inhibitory concentrations (IC50) from in vitro studies, while Table 2 highlights key in vivo findings [1] [2] [3].
Table 1: In Vitro Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (μM) | Exposure Time | Assay Type | Reference |
|---|---|---|---|---|---|---|
| OCI-AML-3 | Acute Myelogenous Leukemia (AML) | Information Missing | 0.24 | 72 hours | Growth Inhibition | [3] [4] |
| MOLM-13 | Acute Myelogenous Leukemia (AML) | Information Missing | 0.33 | 72 hours | Growth Inhibition | [3] [4] |
| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | Information Missing | 0.32 - 0.48 | 72 hours | Growth Inhibition | [3] [5] [4] |
| REH | Acute Lymphoblastic Leukemia (ALL) | Information Missing | 0.44 - 0.52 | 72 hours | Growth Inhibition | [3] [4] |
| K562 | Chronic Myelogenous Leukemia (CML) | Mutant | 1.2 - 1.73 | 96 hours | Growth Inhibition (DIMSCAN) | [1] [3] |
| Kasumi-1 | Acute Myelogenous Leukemia (AML) | Information Missing | 1.6 | 96 hours | Growth Inhibition (DIMSCAN) | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Information Missing | 0.7 | 96 hours | Growth Inhibition (DIMSCAN) | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Information Missing | 1.2 - 1.5 | 96 hours | Growth Inhibition (DIMSCAN) | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in Leukemia Xenograft Models
| Xenograft Model | Cancer Type | Dosage Regimen | Route | Key Efficacy Findings | Reference |
|---|---|---|---|---|---|
| ALL Xenografts | Acute Lymphoblastic Leukemia | 20 mg/kg, daily x 5, for 6 weeks | Oral Gavage | Induced significant differences in EFS distribution in 5 out of 7 (71%) evaluable models. | [1] [3] |
| REH Cells | Acute Lymphoblastic Leukemia | 80 mg/kg, once daily for 18 days | Oral Gavage | 68% tumor growth inhibition (TGI) and 45% extension of survival time. | [3] |
This compound induces cell death in leukemia through multiple pathways, with primary mechanisms outlined below. The diagram illustrates how these pathways lead to apoptosis.
HDM2 Antagonism and p53 Activation: this compound binds to the RING domain of HDM2 (the human homolog of MDM2), preventing its interaction with the proteasome and disrupting the ubiquitination and degradation of p53. This leads to p53 stabilization and accumulation, activating p53-dependent transcription of pro-apoptotic genes like p21, ultimately inducing early apoptosis, particularly in p53 wild-type cells [3] [4].
Inhibition of Cholesterol Transport: Research indicates an HDM2-independent mechanism where this compound inhibits cellular cholesterol transport. It induces a Tangier disease-like phenotype, characterized by accumulation of cholesterol in endolysosomes and increased degradation of the cholesterol transporter ABCA1. This disruption of cholesterol homeostasis contributes to cell death, providing a mechanism for its activity in both wild-type and mutant p53 leukemia cells [2] [6].
Here are detailed methodologies for key assays used to generate the data in this application note.
This protocol is used to determine IC50 values, such as those for REH and NALM-6 cells [3] [4].
This protocol describes the evaluation of this compound in leukemia xenografts [1] [3].
Serdemetan (JNJ-26854165) represents a novel tryptamine derivative initially developed as an HDM2 ubiquitin ligase antagonist that activates p53-mediated apoptosis in cancer cells. Unlike traditional MDM2-p53 interaction inhibitors such as Nutlin-3, this compound appears to exhibit a multifaceted mechanism of action that extends beyond p53 activation, affecting critical pathways involved in glioblastoma progression and treatment resistance. Glioblastoma (GBM) remains the most aggressive primary brain tumor in adults, with median survival of only 15-17 months despite standard multimodality treatment involving surgical resection, radiotherapy, and temozolomide chemotherapy. The dismal prognosis and limited therapeutic advances in glioblastoma over recent decades have necessitated novel approaches targeting alternative pathways, positioning this compound as a candidate worth investigating despite its discontinued clinical development.
The significance of this compound in current glioblastoma research lies in its potential to target critical dependency pathways in glioblastoma cells, particularly through its impact on the MDM2-HIF1α axis and glycolytic regulation. Research indicates that approximately 84% of glioblastoma cases demonstrate deregulation of the p53-MDM2 pathway, with MDM2 amplification or overexpression occurring in approximately 14% of cases, making this axis a compelling therapeutic target. Furthermore, the ability of this compound to function independently of p53 status expands its potential applicability across diverse molecular subtypes of glioblastoma, addressing the significant heterogeneity that often undermines targeted therapeutic approaches.
This compound was initially characterized as a p53 activator that functions through HDM2 ubiquitin ligase antagonism. Preclinical data indicates it induces early apoptosis in p53 wild-type cells and inhibits cellular proliferation followed by delayed apoptosis in the absence of functional p53. Unlike Nutlin-3, which robustly induces p21 expression through p53 activation, this compound treatment leads to increased p53 levels without corresponding robust induction of downstream p53 targets like p21, suggesting a divergent mechanism from classical MDM2-p53 binding inhibitors [1]. This indicates that this compound's antitumor effects may operate through p53-independent pathways, which is particularly relevant for glioblastoma, where p53 mutations occur in 25-30% of primary tumors and 60-70% of secondary cases.
Research has revealed that this compound significantly impacts the MDM2-HIF1α axis under hypoxic conditions, which are characteristic of the glioblastoma microenvironment. Treatment with this compound results in decreased HIF1α protein levels and subsequent reduction in HIF1α downstream targets including VEGF and key glycolytic enzymes such as enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1) [1]. This effect on cancer cell metabolism is particularly significant given the well-established Warburg effect in glioblastoma, where tumor cells preferentially utilize glycolysis even under normoxic conditions.
The diagram below illustrates the key molecular pathways affected by this compound treatment in glioblastoma cells:
Figure 1: this compound Mechanism of Action in Glioblastoma Cells. This compound antagonizes MDM2 function, leading to disruption of HIF1α stabilization under hypoxic conditions and p53 stabilization. The resulting downregulation of glycolytic enzymes and VEGF impairs tumor metabolism and angiogenesis, while promoting apoptosis.
This pathway disruption is particularly relevant in the context of glioma stem cells (GSCs), which contribute significantly to treatment resistance and tumor recurrence. The effect on glycolytic enzymes suggests this compound may target the metabolic dependencies of these treatment-resistant cell populations. Additionally, the suppression of VEGF aligns with observed anti-angiogenic effects in preclinical models, potentially compromising tumor vascularization.
This compound has demonstrated concentration-dependent cytotoxicity across various glioblastoma cell lines, with differential sensitivity observed based on cellular characteristics. The table below summarizes published in vitro efficacy data:
Table 1: In Vitro Efficacy of this compound in Glioblastoma and Related Models
| Cell Line | p53 Status | Assay Type | IC50 Value (μM) | Experimental Conditions | Reference | |---------------|----------------|----------------|---------------------|----------------------------|--------------| | U87-MG | Wild-type Cell viability | ~10 μM Treatment for 6-48 hours [1] | | U373 | Mutant Cell viability | ~10 μM Treatment for 6-48 hours [1] | | SF767 | Wild-type Cell viability | ~10 μM Treatment for 6-48 hours [1] | | T98G | Unknown Growth inhibition | 5.80 μM 96-hour exposure [2] | | U-118-MG | Unknown Growth inhibition | 4.01 μM 96-hour exposure [2] | | SJ-GBM2 | Unknown Growth inhibition | 0.30 μM 96-hour exposure [3] | | Pediatric PPTP panel | Mixed Growth inhibition | Median: 1.8 μM 96-hour exposure; range: 0.3->10 μM [3] |
Notably, the significant variability in IC50 values across different glioblastoma models suggests context-dependent sensitivity, possibly influenced by factors such as MDM2 expression levels, p53 status, and compensatory pathway activation. The particularly low IC50 in the SJ-GBM2 line (0.3 μM) indicates certain glioblastoma subtypes may exhibit enhanced sensitivity to this compound [3]. Importantly, studies have demonstrated that this compound's effects on HIF1α stabilization and glycolytic enzyme expression occur independently of p53 status, with similar efficacy observed in wild-type (U87, SF767) and mutant p53 (U373) glioblastoma cells [1].
In vivo studies utilizing xenograft models have provided evidence for this compound's antitumor activity against glioblastoma and other central nervous system tumors:
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model Type | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Subcutaneous glioblastoma xenografts | 20 mg/kg, oral gavage, daily ×5 for 6 weeks | Significant differences in EFS distribution in 18/37 solid tumors; objective responses in 4/37 solid tumor xenografts | [3] |
| Pediatric PPTP in vivo panel | 20 mg/kg, oral gavage, daily ×5 for 6 weeks | Induced significant differences in EFS distribution compared to control | [3] |
| Glioblastoma cell line-derived xenografts | 10-30 mg/kg, specific regimen not detailed | Delayed tumor growth by inhibiting proliferation and blocking migration of endothelial cells | [1] |
The Pediatric Preclinical Testing Program (PPTP) studies demonstrated that this compound induced significant differences in event-free survival (EFS) distribution compared to control in 18 of 37 solid tumor xenografts, with objective responses observed in 4 of 37 solid tumor xenografts [3]. These responses were noted in xenografts with both mutant and wild-type p53, supporting the p53-independent mechanisms observed in vitro.
This compound Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Concentrations: Prepare serial dilutions in complete cell culture medium immediately before use. Recommended testing range: 0.1-30 μM, with final DMSO concentration not exceeding 0.1% (v/v).
Cell Lines: Culture glioblastoma cell lines (e.g., U87-MG, U373, SF767) in Dulbecco's modified Eagle's medium with high glucose, supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified incubator with 5% CO₂.
Place cells in a modular incubator chamber with 1% O₂, 5% CO₂, and balance N₂ for 6-48 hours to simulate tumor hypoxia.
Include normoxic controls (21% O₂) for comparison.
Treat cells with this compound (recommended: 10 μM) or vehicle control (DMSO) during hypoxia exposure.
Plate cells in 96-well plates at a density of 3,000-5,000 cells/well and allow to adhere overnight.
Treat with this compound serial dilutions for 96 hours.
Assess viability using MTT, MTS, or Alamar Blue assays according to manufacturer protocols.
For clonogenic survival assays, plate at lower density (200-500 cells/well), treat for 24 hours, then allow 10-14 days for colony formation before fixing, staining with crystal violet, and counting colonies (>50 cells).
After treatment, rinse cells with ice-cold PBS and lyse using RIPA buffer (25 mM Tris HCl, pH 8.0, 150 mM NaCl, 1% IGEPAL, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitors (1 mM PMSF, 10 μg/mL aprotinin, 10 μg/mL leupeptin, 1 mM Na₃VO₄, and 10 mM NaF).
Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C.
Collect supernatant and determine protein concentration using BCA assay.
Wash cells with PBS and resuspend in hypotonic buffer (10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA) with protease inhibitors.
Incubate on ice for 15 minutes, then add IGEPAL to 0.5% and vortex vigorously.
Centrifuge at 10,000 × g for 5 minutes at 4°C; collect supernatant (cytoplasmic fraction).
Resuspend nuclear pellet in high-salt buffer (20 mM HEPES, pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA) and rotate at 4°C for 30 minutes.
Centrifuge at 14,000 × g for 15 minutes at 4°C; collect supernatant (nuclear fraction).
Separate 20-50 μg protein by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes.
Block with 5% non-fat milk in TBST for 1 hour at room temperature.
Incubate with primary antibodies overnight at 4°C:
Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
Detect using enhanced chemiluminescence substrate and visualize with imaging system.
Use 4-6 week old immunodeficient mice (CB17SC scid−/− for subcutaneous models or BALB/c nu/nu for orthotopic glioma models).
For subcutaneous models: implant 1×10⁶ glioblastoma cells in 100 μL PBS/Matrigel (1:1) into the flank.
For orthotopic models: stereotactically implant 2×10⁵ cells in 5 μL PBS into the striatum (2 mm lateral, 0.2 mm anterior to bregma, 3 mm depth).
Randomize mice into treatment and control groups when tumors reach 100-150 mm³ (subcutaneous) or 7 days post-implantation (orthotopic).
Formulate this compound for oral gavage by mixing powder with 1N HCl (~2 molar equivalents) and 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water.
Vortex, sonicate for ~20 minutes, and stir vigorously at room temperature overnight for complete dissolution.
Adjust pH to ~4 using 0.1N NaOH and adjust to final volume with sterile water.
Administer at 20 mg/kg by oral gavage using a daily schedule (daily ×5 for 6 weeks).
Store formulated drug at room temperature protected from light.
For subcutaneous tumors: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2.
Record event-free survival (EFS) as time until tumor volume exceeds 4× initial volume (for solid tumors).
For orthotopic models: Monitor survival as the primary endpoint or use bioluminescence imaging if luciferase-expressing cells were implanted.
At study endpoint, collect tumors for immunohistochemical analysis of HIF1α, VEGF, glycolytic enzymes, and apoptosis markers (TUNEL staining).
This compound represents a valuable tool compound for investigating MDM2-mediated pathways in glioblastoma beyond classical p53 activation. Researchers should consider incorporating this compound in the following experimental contexts:
Metabolic targeting strategies: Given its effect on HIF1α stability and glycolytic enzyme expression, this compound can be used to study metabolic dependencies in glioblastoma stem cells and treatment-resistant subpopulations.
Hypoxia-directed therapy: The compound's ability to disrupt HIF1α stabilization under hypoxic conditions makes it particularly relevant for targeting the hypoxic tumor niche, a key contributor to therapeutic resistance.
Combination therapy development: this compound may potentiate the effects of conventional DNA-damaging agents; sequential administration studies with temozolomide or radiation should be explored.
Biomarker discovery: Research should focus on identifying predictive biomarkers of response, potentially including MDM2 expression levels, HIF1α pathway activation status, or glycolytic dependency markers.
The experimental data suggest this compound possesses a distinct mechanism compared to other MDM2 inhibitors like Nutlin-3. Unlike Nutlin-3, which robustly induces p21 expression through p53 activation, this compound treatment leads to increased p53 levels without corresponding robust induction of downstream p53 targets [1]. This distinction is crucial for researchers selecting appropriate tool compounds for specific mechanistic studies.
When designing studies with this compound, researchers should account for several practical considerations:
Formulation stability: The hydroxypropyl-β-cyclodextrin-based formulation remains stable at room temperature, but should be protected from light and used within 48 hours of preparation.
Dosing schedule: The established 20 mg/kg daily ×5 for 6 weeks regimen has demonstrated efficacy, but alternative schedules (e.g., intermittent dosing) may mitigate potential toxicity while maintaining efficacy.
Blood-brain barrier penetration: While not explicitly measured in available studies, observed efficacy in intracranial models suggests adequate CNS penetration.
Context-dependent sensitivity: The variability in IC50 values across different glioblastoma models indicates that baseline molecular characteristics significantly influence response, necessitating careful model selection.
This compound represents a multifunctional MDM2 antagonist with promising preclinical activity against glioblastoma through mechanisms that extend beyond classical p53 activation. Its ability to disrupt the MDM2-HIF1α axis and suppress glycolytic enzyme expression positions it as a unique metabolic targeting agent worthy of further investigation despite its discontinued clinical development. Researchers should consider its application in studying glioblastoma metabolism, hypoxia adaptation, and treatment resistance mechanisms. The provided protocols establish a framework for standardized evaluation of this compound in both in vitro and in vivo glioblastoma models, facilitating comparison across studies and contributing to the development of novel therapeutic strategies for this devastating disease.
Serdemetan (JNJ-26854165) is an MDM2 antagonist. Research indicates its effects extend beyond p53 activation to directly modulating the cellular response to hypoxia, independent of p53 status. This makes it a compound of interest for targeting hypoxic tumor environments, particularly in aggressive cancers like glioblastoma [1].
The core mechanism involves the disruption of the MDM2-HIF-1α signaling axis. Under hypoxia, MDM2 typically stabilizes the HIF-1α transcription factor. This compound antagonizes MDM2, leading to decreased HIF-1α protein levels, preventing its nuclear accumulation, and thereby inhibiting the transcription of downstream genes essential for angiogenesis and glycolysis [1].
The quantitative effects of this compound on HIF-1α and its downstream targets across different human glioblastoma cell lines are summarized in the table below.
Table 1: Summary of Key Hypoxia-Related Effects of this compound in Glioblastoma Models
| Experimental Readout | Effect of this compound | Cell Lines Tested (p53 status) | Key Findings |
|---|---|---|---|
| Nuclear HIF-1α Levels | Decrease | U87 (functional), SF767 (functional), U373 (non-functional) | Reduction under hypoxia; effect blocked by proteasome inhibitor MG132, implying proteasomal degradation [1]. |
| VEGF Expression | Decrease | U87, SF767, U373 | Decreased protein levels and promoter activity, indicating impaired angiogenesis signaling [1]. |
| Glycolytic Enzyme Expression | Decrease | U87, SF767, U373 | Reduced levels of Enolase, Phosphoglycerate Kinase 1/2 (PGK1/2), and Glucose Transporter 1 (GLUT1) [1]. |
| Cell Survival under Hypoxia | Decrease | U87, SF767, U373 | Reduced viable cell count after 48-hour treatment in colony-forming assays, confirming functional impact [1]. |
Here is a detailed methodology for key experiments investigating this compound's effects on hypoxia signaling.
This protocol outlines the treatment of cells with this compound under hypoxic conditions to evaluate its effect on HIF-1α protein levels and subcellular localization [1].
Cell Culture and Treatment
Nuclear and Cytoplasmic Fractionation
Western Blot Analysis
This protocol measures the impact on HIF-1α transcriptional targets and overall cell survival under hypoxia.
Analysis of HIF-1α Downstream Targets
Cell Survival Assay under Hypoxia
The diagram below illustrates the molecular mechanism of this compound and the key experimental steps to validate its effects.
This compound (JNJ-26854165) is a novel tryptamine derivative initially developed as an Mdm2 antagonist anticipated to activate p53 tumor suppressor pathways. However, emerging research has revealed that this compound exhibits pleiotropic effects beyond p53 activation, including significant anti-angiogenic properties through mechanisms that impair endothelial cell function. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is critical for tumor growth and metastasis, making it a promising therapeutic target. endothelial cells (ECs) play a central role in angiogenesis, undergoing activation, proliferation, migration, and tube formation in response to pro-angiogenic signals. The VEGF signaling pathway represents the principal angiogenic pathway, with VEGF-A/VEGFR2 being the most prominent ligand-receptor complex responsible for endothelial proliferation, migration, survival, and new vessel formation [1].
This compound demonstrates potent anti-angiogenic effects by targeting multiple aspects of endothelial cell function. Preclinical studies have shown that this compound inhibits proliferation, migration, and capillary-like tube formation of endothelial cells, effectively disrupting the angiogenic process [2]. These effects appear to be mediated through this compound's ability to antagonize the Mdm2-HIF1α axis, leading to decreased levels of HIF1α and its downstream targets, including VEGF and key glycolytic enzymes [3] [4]. This multi-faceted mechanism of action makes this compound a compelling candidate for anti-angiogenic cancer therapy, particularly in combination with other treatment modalities such as radiotherapy [2]. The following application notes and protocols provide detailed methodologies for assessing this compound's effects on endothelial cell migration and angiogenic potential, enabling researchers to quantitatively evaluate its anti-angiogenic properties.
This compound exerts its anti-angiogenic effects through multiple interconnected pathways that converge on endothelial cell dysfunction and impaired angiogenesis. The primary mechanism involves disruption of the Mdm2-HIF1α axis, a critical pathway for tumor adaptation to hypoxic conditions. Under normal hypoxic conditions, Mdm2 stabilizes HIF1α, leading to transcriptional activation of pro-angiogenic factors including VEGF. However, this compound treatment antagonizes this stabilization, resulting in decreased HIF1α protein levels even under hypoxic conditions [3] [4]. This reduction in HIF1α leads to diminished nuclear translocation and subsequent downregulation of HIF1α target genes, including VEGF and glycolytic enzymes such as enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1) [3]. The decrease in VEGF secretion creates an unfavorable microenvironment for endothelial cell migration and tube formation, effectively impairing angiogenesis.
Additionally, this compound may influence endothelial function through p53-independent pathways. While initially developed as an Mdm2 inhibitor to activate p53, this compound does not consistently induce p53 transcriptional activity across all cell lines [3] [4]. Experimental evidence shows that this compound treatment elevates p53 protein levels in glioblastoma cells but fails to robustly induce p21, a key p53 target gene, suggesting that p53 is not transcriptionally active with this compound treatment alone [3]. This indicates that the anti-angiogenic effects observed in endothelial cells occur primarily through p53-independent mechanisms. Furthermore, studies suggest that this compound may also inhibit cholesterol transport, inducing a Tangier disease phenotype characterized by accumulation of cholesterol within endosomes, which could indirectly affect endothelial cell membrane composition and signaling pathways [5].
Table 1: Key Experimental Findings on this compound's Effects on Endothelial Cells
| Experimental Model | Treatment Conditions | Key Findings | Reference |
|---|---|---|---|
| Human microvascular endothelial cells (HMEC-1) | 0.1-10 µM this compound for 48 hours | Inhibition of HMEC-1 proliferation with IC50 of 2.5 µM; Inhibition of endothelial cell migration | [2] |
| Glioblastoma cell lines (U87, SF767, U373) | 10 µM this compound under hypoxic conditions (1% O2) for 6 hours | Decreased HIF1α protein levels; Reduced VEGF expression and secretion; Downregulation of glycolytic enzymes | [3] [4] |
| In vitro tube formation assay | HMEC-1 cells treated with this compound on Matrigel matrix | Inhibition of capillary-like tube formation; Disruption of endothelial network formation | [2] |
| Non-small cell lung cancer xenografts | Oral this compound (50 mg/kg) with radiation | Enhanced radiation-induced tumor growth delay; Anti-angiogenic effects in vivo | [2] |
| Mantle cell lymphoma and multiple myeloma cells | 0.25-3 µM this compound for 48 hours | Inhibition of cholesterol transport; Accumulation of intracellular lipids | [5] |
The inhibition of endothelial cell migration by this compound has been demonstrated through multiple assay systems. In scratch/wound healing assays, this compound treatment significantly reduces the migration capacity of human microvascular endothelial cells (HMEC-1) in a dose-dependent manner [2]. This impairment of migration directly impacts the early stages of angiogenesis, as endothelial cell migration is essential for sprouting and new vessel formation. Furthermore, this compound disrupts the later stages of angiogenesis by inhibiting capillary-like tube formation when endothelial cells are cultured on Matrigel basement membrane matrix [2]. These experimental findings provide compelling evidence for this compound's anti-angiogenic properties and support its development as a potential therapeutic agent targeting tumor vasculature.
Figure 1: Molecular mechanism of this compound-mediated inhibition of endothelial cell migration and angiogenesis. This compound antagonizes the Mdm2-HIF1α axis, leading to decreased HIF1α stabilization and subsequent reduction in VEGF expression. The resulting impairment of endothelial cell migration contributes to inhibited angiogenesis.
The scratch wound healing assay is a well-established, straightforward method for assessing two-dimensional cell migration in vitro. This technique measures the collective migration of endothelial cells into a mechanically created "wound" area, simulating one of the critical steps in angiogenesis. The assay provides quantitative data on migration kinetics and has been successfully employed to demonstrate this compound's inhibitory effects on endothelial cell motility [2]. When endothelial cells are treated with this compound, they exhibit significantly reduced migration capacity, as evidenced by decreased wound closure rates compared to untreated controls. This method is particularly valuable for evaluating anti-angiogenic compounds because it requires minimal specialized equipment beyond standard cell culture tools and imaging systems, making it accessible to most research laboratories. Additionally, the scratch assay can be adapted for high-throughput screening of multiple compounds or concentrations when combined with automated imaging and analysis systems.
Step 1: Cell Seeding - Plate rat brain endothelial cells (RBE4) or other appropriate endothelial cells (e.g., HUVECs, HMEC-1) at a density of (5 \times 10^4) cells per well in a 24-well plate or (2 \times 10^5) cells per well in a 6-well plate pre-coated with collagen-I [6]. Culture the cells in complete endothelial growth medium (EGM-2 with supplements) until they reach near-confluent monolayers (typically 2-3 days), changing medium every 2-3 days [6].
Step 2: Serum Starvation - Before creating the wound, replace the complete growth medium with serum-free working medium (EBM-2 basal medium with 0.5% FBS) and incubate overnight to synchronize cell cycles and minimize proliferation-mediated wound closure [6]. This step is crucial for ensuring that wound closure primarily reflects migration rather than cell proliferation.
Step 3: Wound Creation - Scrape the cell monolayer in a straight line using a sterile p200 or p1000 pipette tip, applying consistent pressure and angle across all samples [6]. To ensure accurate imaging of the same locations over time, mark reference points on the outer bottom of the culture plate using a razor blade or ultrafine tip marker. Immediately after scratching, gently wash wells twice with warm working media to remove detached cells and debris, then add fresh working medium containing this compound at desired concentrations (typically 1-10 µM based on experimental data) [2].
Step 4: Migration Period and Imaging - Return the plates to the CO2 incubator (37°C, 5% CO2) for 8-24 hours to allow migration [6]. Acquire images at time zero (immediately after wound creation) and at regular intervals (e.g., every 4-6 hours) using a phase-contrast microscope. Ensure consistent imaging parameters and capture at least 4 random areas per well at each time point, using the reference marks to locate the same positions.
Step 5: Fixation and Staining (Optional) - After the migration period, wash cells twice with PBS gently to remove detached or dead cells, then fix with 4% paraformaldehyde (PFA) for 10 minutes at 4°C [6]. While not always necessary for basic analysis, fixation allows for longer-term storage and additional staining if desired for more detailed morphological analysis.
Table 2: Recommended Experimental Conditions for this compound Migration Assays
| Parameter | Recommended Conditions | Alternatives | Purpose |
|---|---|---|---|
| Cell Type | HMEC-1, RBE4 | HUVECs, Primary microvascular ECs | HMEC-1 provides microvascular relevance |
| This compound Concentration | 1-10 µM | 0.1-20 µM (dose response) | Cover physiologically relevant concentrations |
| Serum Concentration | 0.5% FBS | 0.1-2% FBS | Minimize proliferation while maintaining viability |
| Migration Duration | 8-16 hours | 4-24 hours | Balance complete closure in controls with detection window |
| Imaging Intervals | Every 4 hours | Every 2-6 hours | Capture migration kinetics adequately |
| Positive Control | VEGF (10-50 ng/mL) | FGF, EGF | Confirm migratory capacity of cells |
| Negative Control | DMSO vehicle | No treatment | Establish baseline migration |
The tube formation assay on basement membrane matrix represents one of the most widely used in vitro models for assessing angiogenic potential, as it mimics multiple steps of the angiogenesis process in vivo. In this assay, endothelial cells plated on a reconstituted basement membrane (Matrigel) attach, align, and form capillary-like tube structures within hours, representing key aspects of vasculogenesis and angiogenesis [6]. The formation of these tubular networks requires endothelial cell migration, proliferation, differentiation, and reorganization—all processes that can be evaluated quantitatively. This compound has been shown to significantly inhibit tube formation in this assay system, demonstrating its potent anti-angiogenic activity [2]. The assay offers a relatively rapid and reliable method for screening anti-angiogenic compounds and investigating signaling mechanisms underlying endothelial morphogenesis. When combined with the migration assay, it provides comprehensive insight into different stages of the angiogenic process affected by therapeutic interventions.
Step 1: Matrigel Preparation - Thaw Growth Factor Reduced (GFR) Matrigel matrix completely on ice or in a cold room to maintain its liquid state [6]. Keep the Matrigel on ice throughout the preparation process. Using pre-cooled pipette tips, carefully add 50-100 µL of soluble Matrigel into wells of a 48-well or 24-well plate, ensuring even coverage without bubble formation.
Step 2: Matrigel Polymerization - Incubate the plates with Matrigel at 37°C for 30-60 minutes to allow polymerization into insoluble gels [6]. During this process, the Matrigel transitions from a liquid to a solid gel-like consistency, providing the necessary substrate for tube formation. Avoid disturbing the plates during polymerization to ensure uniform gel formation.
Step 3: Cell Preparation and Seeding - Detach RBE4 cells or other endothelial cells (e.g., HMEC-1, HUVECs) using 0.05% trypsin-EDTA solution when they reach 80-90% confluence [6]. Collect and suspend the cells in EBM-2 medium with 0.5% FBS, then count using a hemocytometer. Dilute the cell suspension to (2.5 \times 10^4) cells/mL and seed onto the surface of Matrigel-coated wells at a density of (5 \times 10^3) cells/well for a 48-well plate format [6].
Step 4: Compound Treatment and Incubation - Add this compound at desired concentrations (typically 1-10 µM) immediately after cell seeding or include in the cell suspension medium. Incubate the plate in a CO2 incubator at 37°C for 6-18 hours [6]. The optimal incubation time may vary depending on the specific endothelial cell type and their inherent tube-forming capacity.
Step 5: Imaging and Analysis - Examine the cells using a phase-contrast microscope and capture 2-3 representative images from each well [6]. For better visualization of the tubular structures, optional staining with calcein AM or other viable cell dyes can be performed before imaging. Quantify tube formation by counting the number of complete rings (enclosed circles of tubes) in each well or using image analysis software to measure total tube length, number of branches, or mesh area [6].
Figure 2: Experimental workflow for assessing this compound's effects on endothelial tube formation. The process involves preparing basement membrane matrix, seeding endothelial cells in the presence of this compound, allowing tube formation, and quantitatively analyzing the resulting capillary-like structures.
Robust quantification of migration and tube formation assays is essential for accurately assessing this compound's anti-angiogenic effects. For the scratch migration assay, analyze the acquired images using image analysis software such as ImageJ with appropriate plugins. Measure the gap width at each time point and calculate the percentage of wound closure using the formula:
[ \text{% Wound Closure} = \left(1 - \frac{\text{Gap area at T}_x}{\text{Gap area at T}_0}\right) \times 100 ]
where (T_0) represents the initial time point immediately after wound creation, and (T_x) represents subsequent time points. Alternatively, measure the leading edge advancement by tracking the distance migrated by cells from the wound edge. For more sophisticated analysis, time-lapse live-cell imaging can provide migration kinetics and parameters such as migration velocity and directionality.
For the tube formation assay, quantify the extent of capillary network formation by counting the number of complete rings (enclosed circular structures) in each well, which directly reflects the capability to form tubes and angiogenic ability [6]. Alternatively, use automated image analysis software to measure total tube length, number of branches, number of nodes (branch points), or mesh area (total area enclosed by tubes). Normalize these parameters to control conditions to determine the percentage inhibition caused by this compound treatment. Consistent with published findings, expect to observe dose-dependent inhibition of both migration and tube formation with this compound treatment, with significant effects typically observed in the 1-10 µM concentration range [2].
These in vitro findings have significant translational relevance for cancer therapy, as angiogenesis is essential for tumor growth and metastasis. The demonstrated anti-angiogenic activity of this compound, particularly when combined with its previously reported radiosensitizing properties [2], supports its potential development as a combination therapy agent in oncology. Furthermore, the differential sensitivity of endothelial cells from various vascular beds to this compound may inform its application for specific cancer types. When reporting results, include both quantitative data and representative images to provide comprehensive evidence of this compound's effects on endothelial cell function and angiogenesis.
Inconsistent Wound Width - If scratch wounds show variable widths between wells, ensure consistent pressure and angle when using pipette tips. Consider using commercial wound makers that create uniform wounds across multiple wells simultaneously. Practice the technique to develop consistency before performing critical experiments.
Incomplete or Non-uniform Tube Formation - If endothelial cells fail to form proper tubular networks in control conditions, verify that Matrigel batches are not expired and have been properly stored at -20°C. Test different cell seeding densities to optimize for specific endothelial cell types, as density significantly affects tube formation. Ensure Matrigel polymerization is complete before seeding cells by checking for firm, non-sticky surfaces.
High Background Migration in Controls - If control wells show unexpectedly rapid wound closure, confirm that serum starvation was adequate (typically overnight) to minimize proliferation-mediated closure. Validate that the serum concentration in the migration medium is sufficiently low (0.1-0.5% FBS) while maintaining cell viability. Consider using mitomycin C (typically 1-5 µg/mL for 2 hours before wounding) to inhibit proliferation if necessary.
Variable this compound Effects - If this compound shows inconsistent inhibition across experiments, verify compound solubility and stability in the chosen vehicle (typically DMSO). Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles. Ensure consistent treatment timing relative to wound creation or cell seeding. Include appropriate positive controls (e.g., known VEGF inhibitors) to validate assay responsiveness.
Imaging and Analysis Challenges - For inconsistent image analysis results, establish standardized imaging protocols with fixed magnification, lighting, and camera settings. Ensure all images are captured in focus and with sufficient contrast. For tube formation analysis, use thresholding consistently across all images when employing automated analysis software. When counting complete rings manually, implement blinding procedures to eliminate observer bias.
This compound (JNJ-26854165) is a novel tryptamine derivative that has emerged as a promising radiosensitizing agent with multiple mechanisms of action. Initially characterized as an HDM2 antagonist that activates p53 pathways, subsequent research has revealed additional p53-independent effects that contribute to its radiosensitization properties. This compound demonstrates significant potential for enhancing radiation efficacy across various cancer types, particularly those with wild-type p53 status. The dual functionality of this compound—directly inhibiting tumor cell proliferation while simultaneously sensitizing cells to radiation—makes it an attractive candidate for combination therapy approaches in oncology. These application notes provide detailed protocols and methodological considerations for researchers investigating the radiosensitizing effects of this compound in preclinical models, incorporating both established and novel mechanisms of action.
The radiobiological effects of this compound extend beyond simple p53 reactivation. While its role in disrupting the MDM2-p53 interaction contributes significantly to its mechanism, research has revealed that this compound also antagonizes the MDM2-HIF1α axis, leading to decreased levels of glycolytic enzymes and impaired adaptation to hypoxia [1]. Additionally, evidence suggests that this compound may influence cholesterol transport pathways, inducing a Tangiers disease-like phenotype that further compromises cancer cell viability [2]. These multifaceted mechanisms collectively enhance tumor sensitivity to ionizing radiation through distinct but complementary pathways, providing a strong rationale for its development as a clinical radiosensitizer.
This compound exerts its radiosensitizing effects through multiple interconnected biological pathways that enhance cellular susceptibility to ionizing radiation. The compound was initially developed as an HDM2 ubiquitin ligase antagonist, designed to disrupt the interaction between HDM2 and p53, thereby stabilizing p53 and enabling activation of p53-dependent transcriptional programs [3] [4]. This mechanism is particularly relevant in tumors with wild-type p53 status, where this compound treatment results in increased p53 and p21 expression, leading to G2/M cell cycle arrest—a phase where cells are most vulnerable to radiation-induced DNA damage [5]. Beyond this primary mechanism, research has revealed that this compound also modulates several p53-independent pathways that significantly contribute to its radiosensitizing properties.
The multifaceted mechanism of this compound action can be summarized as follows:
Table 1: Key Mechanisms of this compound-Mediated Radiosensitization
| Mechanism | Biological Effect | Experimental Evidence |
|---|---|---|
| HDM2-p53 disruption | Stabilization of p53, cell cycle arrest, apoptosis | Increased p53 and p21 expression; G2/M arrest [5] |
| MDM2-HIF1α axis antagonism | Decreased HIF1α stability, reduced glycolytic enzymes | Downregulation of enolase, phosphoglycerate kinase, GLUT1 under hypoxia [1] |
| Cholesterol transport inhibition | Lysosomal cholesterol accumulation, disrupted lipid signaling | Induced Tangiers disease phenotype; decreased ABCA1 turnover [2] |
| Anti-angiogenic effects | Inhibition of capillary tube formation, reduced endothelial migration | Impaired HMEC-1 proliferation and neovessel formation [5] |
The complex interactions between this compound and its molecular targets can be visualized through the following signaling pathway diagram:
Diagram 1: this compound radiosensitization mechanism. The diagram illustrates how this compound simultaneously targets multiple pathways to enhance radiation sensitivity.
Recent studies have elucidated that HIF1α destabilization represents a crucial p53-independent mechanism of this compound action. Under hypoxic conditions, MDM2 normally stabilizes HIF1α, promoting the expression of glycolytic enzymes and angiogenic factors that support tumor survival. This compound disrupts this MDM2-HIF1α interaction, leading to decreased HIF1α nuclear accumulation and subsequent downregulation of key metabolic enzymes including enolase, phosphoglycerate kinase, and glucose transporter 1 (GLUT1) [1]. This impairment of glycolytic capacity is particularly significant in the context of radiotherapy, as tumors rely on adaptive metabolic responses to survive radiation-induced stress. The combined impact on p53 stabilization and HIF1α degradation creates a multipronged assault on tumor cell survival pathways that significantly potentiates radiation response.
Cell line selection should include models with varying p53 status to evaluate mechanism-specific responses. Recommended lines include H460 and A549 (non-small cell lung cancer with wild-type p53), p53-wild-type HCT116 and p53-null HCT116 (isogenic colorectal lines), and U87MG (glioblastoma with wild-type p53) [5] [1]. Cells should be maintained under standard conditions: H460 in RPMI-1640 with 10% FBS, A549 in F12-K medium, and HCT116 in McCoy's 5A medium, all supplemented with penicillin/streptomycin at 37°C with 5% CO₂ [3]. For hypoxia experiments, maintain cells in 1% O₂, 5% CO₂, and balance N₂ for 6-48 hours using a modular incubator chamber with ongoing gas flow [1].
For drug preparation, create a 10 mM stock solution of this compound in DMSO, which can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting. Prepare working concentrations freshly by diluting in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% in any experiment [6]. Based on published research, effective concentration ranges are cell line-dependent: 0.25-5 μM for H460 cells, 1-10 μM for A549 cells, and 0.5-10 μM for HCT116 lines [5]. Include vehicle controls with equivalent DMSO concentrations in all experiments.
The timing between drug administration and radiation is critical for optimal radiosensitization. Employ the following sequential treatment protocol: pre-incubate cells with this compound for 18-24 hours, administer radiation, then replace with drug-free medium for clonogenic assays or maintain this compound concentration for other endpoints [5]. This schedule allows for drug uptake and target engagement before radiation exposure. For radiation delivery, use gamma-ray sources (cesium-137 or cobalt-60) or clinical linear accelerators at dose rates of 1-3 Gy/min. Typical radiation doses range from 0-8 Gy, depending on the specific assay and cell line radiosensitivity.
Table 2: this compound Concentrations and Radiation Parameters for Common Cell Lines
| Cell Line | p53 Status | This compound Concentration Range | Optimal Pretreatment Time | Radiation Dose Range | SER/SF2G Reference Values |
|---|---|---|---|---|---|
| H460 | Wild-type | 0.25-5 μM | 24 hours | 2-6 Gy | SER: 1.18-1.36 [5] |
| A549 | Wild-type | 1-10 μM | 18-24 hours | 2-6 Gy | SER: 1.36 [5] |
| HCT116 p53 WT | Wild-type | 0.5-5 μM | 24 hours | 2 Gy | SF: 0.72 at 2Gy [5] |
| HCT116 p53 null | Null | 5-10 μM | 24 hours | 2 Gy | SF: 0.97 at 2Gy [5] |
| U87MG | Wild-type | 5-30 μM | 24 hours | 2-6 Gy | HIF1α reduction [1] |
The clonogenic assay represents the gold standard for evaluating radiosensitization in vitro. Seed appropriate cell numbers in 6-well plates based on expected survival: 200-1000 cells for non-irradiated controls, with increasing numbers for higher radiation doses (e.g., 500-5000 cells for 2-8 Gy) [5]. Include sufficient replicates (minimum n=3) for statistical power. After treatment adherence, administer this compound according to the established schedule, followed by radiation at the prescribed doses. Following irradiation, incubate cells for 10-14 days to allow colony formation, maintaining cells with regular medium changes every 3-4 days.
For colony quantification, carefully aspirate medium, fix cells with 70% ethanol for 10 minutes, and stain with 0.5% crystal violet in 20% methanol for 30 minutes. Count colonies containing >50 cells using an automated colony counter or manual microscopy. Calculate plating efficiency (PE) = (number of colonies formed / number of cells seeded) × 100% for non-irradiated controls, and surviving fraction (SF) = (number of colonies formed / number of cells seeded × PE) × 100% for irradiated groups. Plot survival curves by fitting SF data to the linear-quadratic model: SF = exp(-αD - βD²), where D is radiation dose. Calculate the sensitization enhancement ratio (SER) as the ratio of radiation doses without and with this compound required to achieve the same survival level (typically SF=0.1 or SF=0.01) [5].
For in vivo evaluation of this compound-mediated radiosensitization, implement human tumor xenograft models in immunocompromised mice (e.g., athymic nude or NOD-scid mice). Inoculate 5-10×10⁶ H460 or A549 cells subcutaneously into the flanks of 6-8 week old mice and allow tumors to reach approximately 100-150 mm³ before randomization into treatment groups [5]. Ensure all procedures follow institutional animal care guidelines and obtain appropriate ethical approvals. Group sizes should provide sufficient statistical power (typically n=6-8 per group) to detect significant differences in tumor growth delay.
Administer this compound via oral gavage at 50 mg/kg formulated in an appropriate vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [6]. Alternative vehicles include 10% DMSO in 20% SBE-β-CD saline solution for improved solubility. Administer drug daily for 5 consecutive days, initiating treatment when tumors reach the target volume. For combination therapy with radiation, administer this compound 2-4 hours before each radiation fraction to allow for systemic distribution and target engagement [5]. Include control groups receiving vehicle alone, this compound alone, radiation alone, and the combination to differentiate individual and synergistic effects.
For focal tumor irradiation, anesthetize mice using isoflurane (2-3% in oxygen) and position in lead shielding jigs that expose only the tumor-bearing flank. Administer radiation using small animal irradiators or clinical units with appropriate collimation. A typical fractionation scheme consists of 2-5 Gy daily fractions for 3-5 consecutive days, delivered 2-4 hours after this compound administration [5]. Monitor mice daily for signs of toxicity including weight loss, lethargy, or altered behavior, and adjust doses if necessary.
Measure tumor dimensions using digital calipers 2-3 times weekly, calculating volume with the formula: V = (length × width²) / 2. Monitor until tumors reach 3-4 times the initial volume or for a predetermined period (typically 30-60 days). The primary endpoint is tumor growth delay, calculated as the time for treated tumors to reach a specific volume (e.g., 1000 mm³) compared to controls. Calculate the dose enhancement factor (DEF) as the ratio of radiation doses required to achieve the same tumor growth delay in the absence and presence of this compound [5]. Expected DEF values range from 1.6-1.9 for responsive models like H460 and A549 xenografts [5].
Employ appropriate statistical methods to analyze experimental data, using one-way ANOVA with post-hoc tests for multiple group comparisons or two-way ANOVA for time-course tumor growth data. For clonogenic survival curves, fit data using the linear-quadratic model with maximum likelihood estimation and compare parameters (α and β) between treatment groups. Ensure experiments include adequate replication (minimum n=3 for in vitro, n=6 for in vivo) and report variability using standard deviation or standard error of the mean. Consider p-values < 0.05 statistically significant, though adjust for multiple comparisons where appropriate.
The following key parameters demonstrate successful this compound-mediated radiosensitization:
To confirm the proposed mechanisms of this compound action, implement the following validation experiments:
Western blot analysis: Assess p53, p21, MDM2, HIF1α, and glycolytic enzyme expression (enolase, phosphoglycerate kinase, GLUT1) in treated versus control cells [5] [1]. Prepare whole cell lysates after 6-24 hours of drug exposure using RIPA buffer with protease and phosphatase inhibitors. For HIF1α studies, include hypoxic conditions (1% O₂ for 6 hours) and nuclear/cytoplasmic fractionation to demonstrate reduced nuclear accumulation [1].
Cell cycle analysis: Fix cells in 70% ethanol, stain with propidium iodide (50 μg/mL) with RNase A (100 μg/mL), and analyze using flow cytometry. Expect increased G2/M population from approximately 15% to 25-30% in responsive cell lines following this compound treatment [5].
Apoptosis assays: Quantitate using Annexin V/PI staining per manufacturer protocols. Caspase-3 activation assays can provide additional confirmation of apoptotic induction, with expected increases particularly in p53 wild-type cells [2].
Cholesterol transport studies: For investigating alternative mechanisms, assess intracellular cholesterol distribution using filipin staining (0.05 mg/mL in PBS for 1 hour) and examine by fluorescence microscopy. Evaluate ABCA1 expression and turnover by western blot, expecting decreased ABCA1 stability despite increased transcription [2].
Several technical challenges may arise when establishing this compound radiosensitization protocols. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound Radiosensitization Studies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Limited radiosensitization effect | Insufficient drug concentration; suboptimal treatment schedule; p53 mutant status | Perform dose escalation; extend pretreatment time to 24+ hours; verify p53 status and use appropriate models [5] |
| High vehicle toxicity | Excessive DMSO concentration | Ensure final DMSO ≤0.1%; alternative vehicle formulation (SBE-β-CD) [6] |
| Inconsistent in vivo results | Variable drug absorption; tumor heterogeneity | Standardize gavage technique; ensure uniform tumor size at treatment initiation; increase group size [5] |
| No HIF1α reduction | Inadequate hypoxia induction; insufficient drug penetration in hypoxic regions | Verify hypoxia chamber function; extend hypoxic exposure; increase drug concentration to 10-30 μM [1] |
| Excessive toxicity in vivo | Dose too high; too frequent administration | Reduce dose to 25-40 mg/kg; extend dosing interval to every other day; monitor weight daily [5] |
| Poor drug solubility | Precipitation in vehicle | Freshly prepare solutions; sonicate briefly; use alternative vehicle with SBE-β-CD [6] |
When optimizing protocols for new cancer models, conduct preliminary dose-ranging studies to establish appropriate this compound concentrations. Begin with 0.1-20 μM for in vitro studies and 25-75 mg/kg for in vivo experiments. Assess both monotherapy efficacy and combination effects with radiation, as models with inherent radiation resistance may require different optimization strategies. For 3D culture systems or ex vivo models, consider that drug penetration may be limited and adjust concentrations accordingly. Always include appropriate controls for mechanism investigation, including p53-null lines or HIF1α-deficient models to confirm pathway-specific effects.
This compound represents a promising multifunctional radiosensitizer with demonstrated efficacy across various preclinical cancer models. The detailed protocols provided herein enable rigorous investigation of its radiosensitizing properties and underlying mechanisms through both in vitro and in vivo approaches. The compound's unique capacity to simultaneously target p53-dependent cell cycle regulation, HIF1α-mediated metabolic adaptation, and cholesterol transport pathways provides a strong mechanistic foundation for its observed enhancement of radiation response [5] [1] [2]. These application notes provide researchers with comprehensive methodological guidance for evaluating this compound in their experimental systems.
Future research directions should focus on biomarker identification for patient selection, particularly regarding p53 status and HIF1α pathway activity. Additionally, exploration of combination strategies with other targeted agents may further enhance the therapeutic index of this compound-based radiosensitization approaches. The completed phase I trial of this compound in solid tumors provides preliminary safety data, but further clinical investigation is warranted to establish its efficacy in combination with radiotherapy in defined patient populations [3]. The protocols outlined in this document provide a standardized framework for generating preclinical data that can inform such clinical translation efforts.
This compound is an orally bioavailable antagonist of HDM2 (Human Double Minute 2), the primary cellular negative regulator of the p53 tumor suppressor protein [1] [2]. By disrupting the HDM2-p53 interaction, this compound stabilizes p53 and activates its downstream pathways, leading to cell cycle arrest and apoptosis in p53 wild-type tumor cells [2] [3]. Initially developed as an antineoplastic agent, its potential has been demonstrated in various solid tumor and leukemia models [1] [4]. More recently, it has also been investigated for drug repurposing in areas such as bone regeneration [5].
The tables below summarize the core in vivo data and formulated solutions for administering this compound in animal studies.
| Tumor Model | Dosing Regimen | Efficacy Outcome | Key Findings | Source |
|---|---|---|---|---|
| Various Solid Tumors & ALL Xenografts | 20 mg/kg (oral) | Significant alteration in Event-Free Survival (EFS) | Anti-tumor activity observed in 18 of 37 solid tumors and 5 of 7 ALL xenografts. [1] | |
| H460 & A549 NSCLC Xenografts | 50 mg/kg, p.o., twice weekly for 2 weeks | Enhanced radiation-induced growth delay; Dose Enhancement Factor: 1.9 (H460) & 1.6 (A549) | Demonstrated synergistic effect with radiotherapy. [4] [3] | |
| NGP, SH-SY5Y, LAN-5 Neuroblastoma Xenografts | RG7388 (a related MDM2 inhibitor) | Significant tumor growth inhibition (59%-75%) | Effect was abrogated in p53-silenced/null xenografts, confirming p53-dependent mechanism. [6] | |
| Advanced Solid Tumor Patients (Phase I Trial) | 300 mg/day (clinical dose) | Mean Cmax: 2,330 ng/mL; Mean AUC(0-24h): 43.0 μg·h/mL | Established human pharmacokinetic (PK) profile and maximum tolerated dose (MTD) of 350 mg/day. [7] |
| Application | Formulation | Concentration | Notes |
|---|---|---|---|
| In Vivo Administration | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (6.09 mM) | Sonication is recommended. Solvents should be added sequentially, ensuring the solution is clear before the next addition. [1] |
| In Vitro Stock Solution | DMSO | 50 mg/mL (152.25 mM) | Sonication is recommended. Store at -80°C for long-term stability. [1] |
For a typical in vivo efficacy study, follow this general workflow:
Key Methodological Details:
Researchers should be aware of the following key findings from preclinical and clinical studies:
The following diagram illustrates the molecular mechanism of this compound and its downstream cellular consequences.
Research Implications: The data confirms that this compound is a viable tool for probing the HDM2-p53 axis in p53 wild-type contexts. Its oral bioavailability is a significant advantage for in vivo studies [1]. The observed radiosensitizing effect suggests high potential for combination therapy approaches [4] [3]. Furthermore, emerging research in areas like bone regeneration indicates that the biological effects of MDM2 inhibition may extend beyond oncology, opening up new avenues for drug repurposing [5].
This guide provides a consolidated reference for the in vivo application of this compound. The successful implementation of these protocols relies on careful attention to formulation, dosing based on established models, and vigilant monitoring of mechanism-based toxicities, particularly cardiac safety. The stable, activated p53 resulting from HDM2 inhibition offers a powerful strategy for inducing anti-tumor responses in p53 wild-type models.
Research on Serdemetan-adapted neuroblastoma cell lines has identified critical variants and pathways involved in resistance. The table below summarizes the three key pathways and their implications [1].
| Pathway Affected | Role in Resistance & Key Findings |
|---|---|
| Cholesterol Transport | Deemed most crucial; mutations in this pathway alone can induce resistance [1]. |
| p53 Signaling | Resistance can involve TP53 null mutations, but is not exclusively dependent on p53 status [1]. |
| Xenobiotic Clearance | Contributes to resistance, indicating the cancer's ability to enhance drug clearance mechanisms [1]. |
Furthermore, studies on glioblastoma cell lines reveal a significant p53-independent resistance mechanism. This compound disrupts the Mdm2-HIF1α axis, reducing levels of HIF1α and its downstream targets (like VEGF and glycolytic enzymes) under hypoxia. However, this action can also be circumvented in resistant cells, independent of whether the p53 gene is functional or mutated [2].
The foundational preclinical data for this compound, which informs resistance study models, is summarized in the table below [3].
| Cell Line / Model | p53 Status | Key Experimental Findings |
|---|---|---|
| H460 | Wild-type | Inhibited clonogenic survival; G2/M cell cycle arrest; increased p53 and p21 expression [3]. |
| A549 | Wild-type | Inhibited clonogenic survival; G2/M cell cycle arrest; increased p53 and p21 expression [3]. |
| HCT116 | Wild-type | Greater inhibition of clonogenic survival compared to p53-null line [3]. |
| HCT116 | Null | Reduced inhibition of clonogenic survival, suggesting p53-dependent activity [3]. |
| HMEC-1 (Endothelial) | N/A | Inhibited proliferation, capillary tube formation, and migration [3]. |
| In Vivo Xenografts (H460, A549) | Wild-type | This compound combined with radiation caused greater than additive tumor growth delay [3]. |
To help visualize the research process and the key pathways involved in this compound's action and resistance, refer to the following diagrams.
Figure 1: Experimental Workflow for Investigating this compound Resistance. This flowchart outlines the key steps, from generating resistant cell lines to identifying genetic changes, as described in research [1]. WB = Western Blot.
Figure 2: this compound's Mechanisms of Action and Pathways to Resistance. This diagram illustrates the primary drug targets and how mutations in specific pathways can lead to treatment failure [1] [2].
Q1: Is resistance to this compound always linked to p53 mutations? No, resistance is not exclusively linked to p53. While TP53 null mutations are one identified mechanism, research shows that resistance can also develop in p53 wild-type cells through alterations in the cholesterol transport and xenobiotic clearance pathways [1].
Q2: What are the best cell lines to use for studying this compound resistance? Neuroblastoma cell lines (like UKF-NB-3) have been used in direct resistance adaptation studies [1]. For broader mechanistic studies, lung cancer lines (H460, A549), colon cancer lines (HCT116 with isogenic p53 status), and glioblastoma lines (U87, U373) are well-characterized in the context of this compound's effects and p53-independent actions [2] [3].
Q3: How can I confirm if my cell model has developed resistance? The standard approach is to generate a dose-response curve and calculate the IC50 value in your putative resistant line compared to the parental line. A significant rightward shift in the curve (increase in IC50) indicates resistance. This should be coupled with assays for functional endpoints like clonogenic survival [3].
| Question | Brief Answer & Key Mechanisms | Experimental Evidence to Check |
|---|
| What are the primary known mechanisms of resistance to Serdemetan in neuroblastoma? | Resistance is linked to three main pathways [1]:
The table below summarizes the key resistance mechanisms identified from a study on this compound-adapted neuroblastoma cell sublines (UKF-NB-3) [1].
| Resistance Mechanism | Biological Consequence | Key Molecules/Pathways | Evidence from Studies |
|---|
| Cholesterol Transport Disruption | Accumulation of cholesterol within endolysosomes, mimicking Tangier Disease. Confers resistance even in TP53 wild-type cells. | ABCA1, NPC1, NPC2 [1] [2] [3] | p53 Pathway Inactivation | Abrogates the apoptotic response initiated by p53 stabilization. | TP53, MDM2, p21, PUMA [1] [4] | Enhanced Xenobiotic Clearance | Potential increased efflux or metabolism of the drug, reducing its intracellular concentration. | Xenobiotic metabolism pathways (e.g., Cytochrome P450) [1]
The following methodologies are consolidated from studies on this compound and other MDM2 inhibitors in neuroblastoma and other cancers [1] [4] [2].
| Assay Type | Purpose | Key Steps & Readouts |
|---|
| Viability & Proliferation (MTS) | Determine IC50 values and resistance fold-change. | 1. Plate cells in 96-well plates. 2. Treat with a dose range of this compound (e.g., 0.1-10 µM) for 72-96 hours. 3. Add MTS reagent and measure absorbance at 490nm. 4. Calculate IC50 using non-linear regression. | | Apoptosis (Annexin V / PI) | Quantify induction of early and late apoptosis. | 1. Treat cells with this compound for 48-72 hours. 2. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry. Quadrants: V-/PI- (live), V+/PI- (early apoptotic), V+/PI+ (late apoptotic). | | Gene Expression (qPCR) | Assess transcriptional changes in p53 target and cholesterol genes. | 1. Extract total RNA from treated/untreated cells. 2. Synthesize cDNA. 3. Run qPCR with TaqMan probes for genes like CDKN1A (p21), BBC3 (PUMA), BAX, ABCA1, NPC1. 4. Analyze using the ΔΔCT method. | | Protein Analysis (Western Blot) | Confirm protein-level changes in pathway components. | 1. Lyse cells and quantify protein. 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Probe with antibodies: p53, p21, MDM2, Cleaved PARP, ABCA1. 4. Use β-actin or HSP90 as loading control. | | Cholesterol Staining (Filipin) | Visualize intracellular cholesterol accumulation. | 1. Culture cells on coverslips and treat with this compound. 2. Fix cells with formaldehyde. 3. Stain with Filipin III (e.g., 0.05 mg/mL in PBS) for 30-60 min in the dark. 4. Wash and mount for fluorescence microscopy. Cholesterol deposits appear as bright perinuclear puncta. | | Cholesterol Efflux Assay | Functionally measure cholesterol transport capacity. | 1. Load cells with radioactive or fluorescent cholesterol. 2. Treat with this compound. 3. Incubate with an acceptor like ApoA-I (for ABCA1-specific efflux) or HDL. 4. Measure radioactivity/fluorescence in medium and cells to calculate % efflux. |
To help visualize the logical flow of a resistance investigation, here is a diagram outlining the key experimental workflow.
The diagram below summarizes the complex, dual mechanism of action of this compound and the pathways through which resistance can develop.
Based on the identified mechanisms, consider these investigative approaches:
Q1: What are the primary mechanisms by which cancer cells develop resistance to Serdemetan? Research indicates that resistance to this compound, an MDM2 inhibitor, does not occur through a single universal mechanism. Instead, it often involves mutations in several key cellular pathways [1]:
TP53 null mutations is a common resistance mechanism.Q2: Beyond this compound, what are common resistance mechanisms to MDM2 inhibitors in general? Resistance to MDM2 inhibitors is a broad challenge in cancer therapy. The key mechanisms are summarized in the table below [2]:
| Mechanism Category | Specific Example | Outcome |
|---|---|---|
| Innate Tumor Cell Factors | Overexpression of anti-apoptotic proteins (e.g., BCL-2, BCL-XL), MDM2/MDMX amplification, specific genetic backgrounds. | Reduces apoptotic response, diminishes drug efficacy. |
| Acquired Resistance | Emergence of TP53 mutations post-treatment. |
Abolishes the primary target of the drug (p53 activation). |
| Tumor Microenvironment | Interactions with stromal cells. | Can provide pro-survival signals that protect cancer cells. |
Q3: How do TP53 mutations lead to resistance against therapies beyond MDM2 inhibitors?
TP53 mutations are a major cause of multi-drug resistance in cancer [3]. Mutant p53 proteins can lose their tumor-suppressive function (Loss-of-Function, LOF) and often acquire new, cancer-promoting activities (Gain-of-Function, GOF). This leads to:
Q4: Are there any promising strategies to overcome resistance linked to mutant p53? Yes, recent research explores several innovative approaches:
Guide 1: Investigating Mechanisms of Resistance to MDM2 Inhibitors *In Vitro*
This protocol outlines steps to generate and characterize resistant cell lines, based on methodologies used in recent studies [1] [4].
Objective: To establish this compound-adapted cancer cell sublines and identify acquired genetic alterations responsible for resistance.
Materials:
Procedure:
Expected Outcomes & Interpretation:
TP53 mutations in resistant sublines is a strong indicator of a canonical resistance mechanism [2].Guide 2: Evaluating Synergistic Combinations to Overcome Resistance
This protocol describes how to test MDM2 inhibitors in combination with other agents to overcome resistance, a strategy highlighted in recent literature [4] [5].
Objective: To determine if a second drug can synergize with an MDM2 inhibitor to kill resistant cancer cells.
Materials:
Procedure:
Expected Outcomes & Interpretation:
Table 1: Key Pathways Implicated in this compound Resistance from Exome Sequencing [1]
| Pathway | Likely Role in Resistance | Notes |
|---|---|---|
| Cholesterol Transport | Deemed most crucial; potentially sufficient to induce resistance. | Suggests this compound's mechanism may extend beyond MDM2-p53 disruption. |
| p53 Signaling | Directly inactivates the primary drug target pathway. | Characterized by the acquisition of TP53 null mutations. |
| Xenobiotic Clearance | May increase drug efflux or metabolism. | Could lead to reduced intracellular concentration of the active drug. |
Table 2: Common TP53 Hotspot Mutations and Their Functional Impact [3]
| Amino Acid Change | Mutation Type | Primary Functional Effect | Associated Cancers (Examples) |
|---|---|---|---|
| R175H | Missense | Loss-of-Function (LOF) | Breast, Lung, Ovarian |
| R248Q/W | Missense | LOF / Gain-of-Function (GOF) | Ovarian, Esophageal, Breast, Colorectal |
| R249S | Missense | LOF / GOF | Liver, Ovarian, Lung |
| R273C/L | Missense | LOF / GOF | Bladder, Lung, Colorectal |
| R282W | Missense | Loss-of-Function (LOF) | Sarcoma, Colon, Brain |
Diagram 1: Experimental workflow for identifying mechanisms of resistance to this compound via generation and genomic analysis of resistant cell lines.
Diagram 2: Core mechanism of MDM2 inhibitors and how TP53 mutation leads to therapy resistance.
Research on Serdemetan-adapted neuroblastoma cell lines (UKF-NB-3) has identified critical pathways mutated in resistant cells. Mutations in the xenobiotic clearance pathway allow cancer cells to more effectively recognize, process, and expel the drug, reducing its intracellular concentration and effectiveness [1].
| Pathway | Role in Resistance | Key Components (Inferred from General Pathways) |
|---|---|---|
| Cholesterol Transport [1] | Deemed most crucial; presence alone can induce resistance. | NPC1, other cholesterol transporters. |
| p53 Signaling [1] | Contributes to resistance formation. | TP53, MDM2. |
| Xenobiotic Clearance [1] | One of three critically mutated pathways leading to resistance. | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), ATP-binding cassette (ABC) efflux transporters [2]. |
Since the specific metabolism of this compound is not publicly documented, here are standard experimental methodologies you can use to investigate its xenobiotic clearance pathway.
These assays help identify which enzymes are responsible for metabolizing this compound.
These studies determine if efflux transporters contribute to resistance by pumping this compound out of cells.
The workflow for a comprehensive clearance study is as follows:
Q1: What is the evidence that the xenobiotic clearance pathway is involved in this compound resistance? Exome sequencing of this compound-adapted neuroblastoma cell lines (UKF-NB-3) showed that the xenobiotic clearance pathway was one of three critically mutated pathways in resistant sublines. These mutations are believed to enhance the cell's ability to clear the drug [1].
Q2: Which specific enzymes are likely involved in this compound's Phase I metabolism? While not confirmed for this compound, the major CYP enzymes involved in the metabolism of most drugs are CYP3A4, CYP2C9, CYP2C19, and CYP2D6. CYP3A4 is the most abundant isoenzyme in the human liver [2]. Experimental screening is required to identify the specific isoforms for this compound.
Q3: Are there any known inducers or inhibitors that might affect this compound's metabolism? There is no clinical data available yet. However, if this compound is metabolized by CYP enzymes, its efficacy could be affected by common inducers (e.g., Rifampin, Carbamazepine) or inhibitors (e.g., Ketoconazole, Clarithromycin). Similarly, inhibitors of efflux transporters like P-gp could increase this compound's intracellular accumulation [2].
Based on preclinical studies, understanding Serdemetan's mechanisms can help anticipate challenges in your experiments. The table below summarizes its primary mechanisms and the related experimental considerations they might imply.
| Mechanism of Action | Key Experimental Observations | Potential Research Challenge / Implied Toxicity |
|---|---|---|
| Alternative Mechanism (Cholesterol Transport) [1] | Induces Tangier disease phenotype; accumulation of cholesterol in endolysosomes; decreased cholesterol efflux; cell death in MCL and MM cell lines [1]. | Off-target cellular effects; phenotype may not be related to primary p53-MDM2 mechanism. |
| MDM2-HIF1α Axis Antagonism [2] [3] | Decreases HIF1α levels under hypoxia; reduces VEGF and glycolytic enzymes (Enolase, GLUT1, PGK1/2); reduces cell survival under hypoxia, independent of p53 status [2] [3]. | Reduced cell viability in hypoxic culture conditions may complicate other assay results. |
| Original Proposed Mechanism (p53 Activation) [4] [5] | Initially developed as HDM2 inhibitor to stabilize p53; cytotoxic activity observed in vitro and in vivo; activity noted in models with both mutant and wild-type p53, suggesting alternative mechanisms [4] [5]. | Unclear or inconsistent p53 pathway activation across different cell models. |
The following table consolidates quantitative data from key preclinical studies, which can inform your dose selection and model systems.
| Study Model | Key Efficacy / Toxicity Findings | Dosing & Administration |
|---|---|---|
| PPTP In Vivo Panel [4] | Induced significant tumor growth delay in 18 of 37 solid tumors and 5 of 7 ALL xenografts. Objective responses in 4 solid tumor and 2 ALL xenografts [4]. | 20 mg/kg by oral gavage; daily for 5 days; repeated for 6 weeks [4]. |
| *In Vitro* Cell Line Panel [4] | Demonstrated a cytotoxic effect. Median relative IC50 of 1.8 µM. ALL cell lines were most sensitive (median IC50 0.85 µM); Rhabdomyosarcoma lines were least sensitive (median IC50 5.7 µM) [4]. | Cells incubated with JNJ-26854165 for 96 hours at concentrations from 1 nM to 10 µM [4]. |
| NSCLC & Endothelial Cells [5] | Inhibited proliferation of H460 and A549 cells (IC50: 3.9 µM and 8.7 µM, respectively). Synergistic effect with radiation. Inhibited migration and capillary formation of endothelial cells (HMEC-1) [5]. | In vitro treatment for 48 hours [5]. |
To manage the potential challenges outlined above, you may consider the following approaches in your experimental design:
The diagram below summarizes the primary molecular mechanisms of this compound identified in preclinical research.
Here are some anticipated questions based on the literature, framed for a researcher:
Q: The cytotoxic effect in my cell model is strong, but I cannot detect robust p53 pathway activation. Is this expected?
Q: My experiment requires hypoxic conditions. How might this compound affect the results?
Q: Are certain cell types more sensitive to this compound?
Understanding Serdemetan's mechanisms is crucial for troubleshooting resistance. Research indicates it has multiple effects, and resistance can arise from alterations in these pathways.
| Proposed Mechanism of Action | Associated Evidence/Experimental Context | Potential Resistance Mechanism |
|---|---|---|
| Inhibition of Mdm2-p53 Interaction | Anticipated initial mechanism; induces p53 accumulation but not always transcriptional activation [1]. | Mutations in p53 pathway; failure to activate downstream targets like p21 [1] [2]. |
| Disruption of Mdm2-HIF1α Axis | Decreases HIF1α protein levels and downstream targets (e.g., VEGF, glycolytic enzymes) under hypoxia; effect is p53-independent [1]. | Adaptation to hypoxia through alternative pathways; overexpression of HIF1α targets. |
| Inhibition of Cholesterol Transport | Induces Tangier Disease phenotype; accumulation of cholesterol in lysosomes; increased turnover of ABCA1 transporter [3]. | Overexpression or stabilization of ABCA1; adaptation to cholesterol-dependent cell death pathways [3]. |
The baseline sensitivity to this compound varies significantly across different cell lines. The table below provides reference IC50 values to help you benchmark your experimental results.
| Cell Line / Context | p53 Status | IC50 / Effective Concentration | Key Experimental Observations |
|---|---|---|---|
| Mantle Cell Lymphoma & Multiple Myeloma (Various lines) | Both wild-type and mutant | 0.25 - 3.0 μM [3] | Dose-dependent inhibition; S-phase cell cycle arrest; caspase-3 activation (stronger in wtp53). |
| Glioblastoma (U87, SF767, U373) under hypoxia | Functional (U87, SF767) and non-functional (U373) | 10-30 μM (from dose-response curves) [1] | Decreased cell survival under hypoxia; effect was p53-independent. |
| NSCLC (H460) | Wild-type | 3.9 μM [2] | Inhibition of proliferation. |
| NSCLC (A549) | Wild-type | 8.7 μM [2] | Inhibition of proliferation. |
| HCT116 | Wild-type | 5.6 μM [2] | Inhibition of proliferation. |
| HCT116 | Null | 7.8 μM [2] | Suggests alternative mechanisms contribute to sensitivity. |
Here are detailed methodologies for key experiments cited in the literature, which you can use to diagnose resistance in your models.
This protocol is based on research identifying this compound's effect on cholesterol transport [3].
This protocol tests for resistance through the Mdm2-HIF1α axis [1].
The following diagrams, created with Graphviz, summarize the key signaling pathways affected by this compound and a general workflow for developing resistant cell lines.
Q: The IC50 for this compound in my experiments is much higher than what's reported in the literature. What could be the reason?
Q: How can I confirm that resistance in my cell line is linked to the cholesterol pathway?
Q: My p53-mutant cell line is still sensitive to this compound. Is this expected?
Q: What is the primary mechanism of action of Serdemetan? this compound is characterized as an antagonist of the MDM2 (HDM2 in humans) ubiquitin ligase [1]. It was initially developed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating the p53 tumor suppressor pathway [2] [3].
Q: How does this compound affect cancer cells with different TP53 statuses? The cellular response to this compound varies significantly depending on whether the TP53 gene is wild-type or mutated.
The table below summarizes key p53-independent effects of this compound identified in research settings.
| Effect | Experimental Context | Implication | Source |
|---|---|---|---|
| Disruption of MDM2-HIF1α axis | Human glioblastoma cell lines under hypoxia | Reduces tumor angiogenesis and glycolytic metabolism, independent of p53 | [2] |
| Decreased cell viability | p53-null HCT116 cells in clonogenic assays | Confirms cytotoxic effects through non-p53 pathways | [3] |
| Altered trafficking of EGFR & MDM2 | OVCAR3 cells (p53R248Q mutant) with Gefitinib co-treatment | Affects signal transduction and may influence drug efficacy in mutant p53 backgrounds | [4] |
Q: What is a standard protocol for assessing this compound's in vitro efficacy? The following methodology, adapted from multiple studies, can be used to evaluate cell viability and clonogenic survival [3] [1].
Q: How can I investigate p53-independent mechanisms in my experiments? To probe mechanisms beyond p53 activation, you can study the effect of this compound on the HIF1α pathway under hypoxic conditions [2].
The following diagram illustrates the key signaling pathways affected by this compound, integrating both p53-dependent and p53-independent mechanisms.
Q: I am not observing the expected p53 stabilization or activation in my p53 wild-type cell line. What could be wrong? This is a documented phenomenon. Research indicates that this compound does not always lead to a robust induction of classic p53 target genes like p21, suggesting that strong transcriptional activation of p53 is not its primary mechanism [2]. Your results may be accurate. Consider these steps:
Q: My results with this compound in combination with other drugs are variable. How can I improve experimental consistency? The efficacy of this compound combinations can be highly context-dependent, influenced by cell type and genetic background (e.g., specific p53 mutations) [4].
| Cell Line | Cancer Type | Reported IC50 (µM) |
|---|---|---|
| KU-19-19 | Bladder | 0.93 |
| H4 | Neuroblastoma | 1.07 |
| 786-0 | Renal | 1.73 |
| A549 | Lung | ~2.88* |
| MDA-MB-231 | Breast (Triple Negative) | 4.56 |
| U-118-MG | Glioblastoma | 4.01 |
| *Value from [3] |
| Model System | p53 Status | Observed Effect of Serdemetan | Key Findings & Quantitative Data |
|---|---|---|---|
| HCT116 Cell Line (In Vitro) [1] [2] | Wild-Type | Synergistic Radiosensitization | Surviving fraction at 2Gy: 0.72 (with 0.5μM this compound) [1] |
| HCT116 Cell Line (In Vitro) [1] [2] | Null | Minimal Radiosensitization | Surviving fraction at 2Gy: 0.97 (with 0.5μM this compound) [1] |
| H460 & A549 Tumor Xenografts (In Vivo) [1] [2] | Wild-Type | Enhanced Tumor Growth Delay | Dose Enhancement Factor: 1.9 (H460) and 1.6 (A549) with radiation [1] |
| PPTP In Vivo Panel (Solid Tumors & ALL) [3] | Both WT & Mutant | Significant Antitumor Activity | Objective responses in 4/37 solid tumor and 2/7 ALL xenografts; activity was independent of p53 status [3] |
| Various Cell Lines (In Vitro Cytotoxicity) [4] | Not Specified | Broad Cytotoxic Activity | IC50 values ranging from sub-micromolar to ~6 μM across a wide panel of human cancer cell lines [4] |
The data in the table above were generated using standard, robust preclinical protocols.
Initially proposed as an HDM2 antagonist that stabilizes p53, research indicates this compound's mechanism is more complex and involves p53-independent activities [3] [2] [5]. The following diagram illustrates its multifaceted mechanisms.
Based on the collective preclinical evidence:
Serdemetan (also known as JNJ-26854165) is an orally bioavailable small-molecule antagonist of Mdm2 (HDM2 in humans), a protein that often negatively regulates the tumor suppressor p53 [1] [2].
The following diagram illustrates the core mechanism by which this compound antagonizes the Mdm2-HIF1α axis, leading to reduced tumor cell survival.
The mechanism outlined above was demonstrated in a 2013 study on human glioblastoma cells, with key findings summarized below [1] [3]:
| Experimental Finding | Key Result | Experimental Context |
|---|---|---|
| Reduction of HIF1α Protein | Decreased HIF1α levels under hypoxic (1% O₂) conditions. | Human glioblastoma cell lines (U87, SF767, U373). |
| Inhibition of Nuclear HIF1α | Negligible HIF1α levels in the nuclear fraction. | Cellular fractionation of U87 cells; effect reversed by proteasome inhibitor MG132. |
| Downregulation of VEGF | Decreased VEGF levels and promoter activity. | Luciferase reporter assay, real-time PCR, and Western blot. |
| Downregulation of Glycolytic Enzymes | Decreased levels of Enolase, GLUT1, and PGK1/2. | Western blot analysis of cell lysates. |
| Reduced Cell Survival | Fewer viable cells under hypoxic conditions. | Colony-forming assay after 48-hour treatment; effect was independent of cellular p53 status. |
For researchers looking to validate these findings, the core methodologies from the seminal study are outlined below [1] [3].
Serdemetan (JNJ-26854165) is an antagonist of the E3 ubiquitin ligase MDM2. Its primary investigated mechanism involves disrupting the MDM2-HIF1α axis, leading to the downregulation of key glycolytic enzymes [1] [2]. The established signaling pathway for this effect is summarized below.
As the diagram illustrates, under hypoxic conditions, MDM2 helps stabilize the HIF-1α transcription factor [1]. HIF-1α then promotes the expression of various genes involved in glycolysis and angiogenesis [3]. This compound antagonizes MDM2, disrupting this stabilization and leading to reduced HIF-1α levels. This, in turn, causes the downregulation of its target genes [1] [2].
The following table summarizes the key experimental findings on the downregulation of glycolytic enzymes by this compound, as identified in the search results.
| Glycolytic Enzyme / Factor | Experimental System | Observed Effect | Citation |
|---|---|---|---|
| Enolase | Human glioblastoma cell lines (U87, SF767, U373) | Decreased protein levels under hypoxic conditions | [1] [2] |
| Phosphoglycerate Kinase 1/2 (PGK1/2) | Human glioblastoma cell lines (U87, SF767, U373) | Decreased protein levels under hypoxic conditions | [1] [2] |
| Glucose Transporter 1 (GLUT1) | Human glioblastoma cell lines (U87, SF767, U373) | Decreased protein levels under hypoxic conditions | [1] [2] |
| Vascular Endothelial Growth Factor (VEGF) | Human glioblastoma cell lines (U87, SF767, U373) | Decreased promoter activity, mRNA, and protein levels | [1] [2] |
| Lactate Secretion | Human THP-1 macrophages; Mouse bone marrow-derived macrophages (BMDM) | Reduced lactate production in M1-polarized macrophages | [3] |
The data on this compound's effects primarily come from standard in vitro cell culture models. Here are the methodologies from the key studies cited:
When interpreting these findings, please consider the following:
Experimental studies demonstrate that Serdemetan (JNJ-26854165) inhibits VEGF production via an indirect pathway. The table below summarizes the key experimental findings:
| Inhibitor | Direct Target | Key Mechanism on VEGF Pathway | Experimental Model (Cell Lines) | Observed Effect on VEGF |
|---|---|---|---|---|
| This compound [1] | Mdm2 | Decreases HIF1α protein levels, reducing its nuclear translocation and transcriptional activity [1]. | Human glioblastoma (U87, SF767, U373) [1]. | Decreased VEGF levels (measured by promoter activity, real-time PCR, and Western blot) [1]. |
| RG7388 [2] | Mdm2 | Inhibits HIF-1α/VEGF pathway; decreased gene expression and altered angiogenesis [2]. | p53 wild-type neuroblastoma (NGP, SH-SY5Y, LAN-5) xenografts [2]. | Decreased VEGF expression [2]. |
| Bevacizumab [3] | VEGF-A | Monoclonal antibody that binds and inhibits all isoforms of VEGF-A [3]. | N/A (Clinical use) | N/A (Direct inhibitor) |
The key evidence for this compound's effect comes from a 2013 study investigating its mechanism in human glioblastoma cell lines under hypoxia [1].
The following diagram illustrates the mechanism by which this compound inhibits the VEGF signaling pathway, based on the experimental findings [1].